molecular formula C9H8N4O2 B2867029 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine CAS No. 78583-83-2

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Cat. No.: B2867029
CAS No.: 78583-83-2
M. Wt: 204.189
InChI Key: UTUMMZUJYKIHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMMZUJYKIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999856
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-83-2
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and accessible synthetic pathway, outlines a full suite of analytical techniques for structural elucidation and purity assessment, and explores the promising therapeutic potential of this aminopyrazole derivative. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous approved therapeutic agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric profile, making it a versatile template for designing molecules with a wide array of biological activities.[3][4] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5]

The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, further enhances the therapeutic potential of this scaffold. The amino moiety can act as a key hydrogen bond donor and acceptor, facilitating interactions with various biological targets such as kinases and other enzymes.[3][4] This has led to the development of several aminopyrazole-based compounds that have entered clinical trials, particularly in oncology.

The subject of this guide, this compound (CAS No: 78583-83-2), combines the established aminopyrazole core with a 4-nitrophenyl substituent. The strong electron-withdrawing nature of the nitro group is known to modulate the electronic properties of the entire molecule, potentially influencing its biological activity and pharmacokinetic profile. This makes it a compelling candidate for investigation in drug development programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The overall synthetic strategy involves the initial formation of a β-ketonitrile intermediate, followed by a cyclization reaction with hydrazine.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate 3-(4-Nitrophenyl)-3-oxopropanenitrile 4-Nitrobenzaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Piperidine Piperidine Piperidine->Intermediate Catalyst Ethanol Ethanol Ethanol->Intermediate Solvent Hydrazine Hydrate Hydrazine Hydrate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrate->Final_Product Ethanol_reflux Ethanol (Reflux) Ethanol_reflux->Final_Product Solvent/Condition Applications cluster_apps Potential Therapeutic Areas Aminopyrazole_Core This compound Anticancer Anticancer Aminopyrazole_Core->Anticancer Kinase Inhibition Anti_inflammatory Anti_inflammatory Aminopyrazole_Core->Anti_inflammatory Enzyme Modulation Other_Potential Antimicrobial, Antiviral, etc. Aminopyrazole_Core->Other_Potential Broad-Spectrum Activity

References

An In-depth Technical Guide to 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, provide validated experimental protocols, and explore its therapeutic potential, grounding our discussion in established scientific principles and authoritative references.

Molecular and Physicochemical Profile

This compound, with the CAS number 78583-83-2, is a substituted aminopyrazole. The presence of a nitrophenyl group, a pyrazole core, and an amino moiety imparts a unique combination of electronic and steric properties, making it a valuable scaffold in the synthesis of bioactive molecules.

Chemical Structure and Tautomerism

The structure of this compound is characterized by a five-membered pyrazole ring with a 4-nitrophenyl substituent at the 5-position and an amino group at the 3-position. A crucial aspect of its chemistry is the phenomenon of annular prototropic tautomerism, where the proton on the pyrazole nitrogen can migrate between the two nitrogen atoms. This results in an equilibrium between the this compound and 3-(4-nitrophenyl)-2H-pyrazol-5-ylamine tautomers. The predominant tautomer in a given state (solid or solution) is influenced by factors such as solvent polarity and the electronic nature of the substituents.

Diagram: Tautomerism of this compound

Caption: Annular prototropic tautomerism in this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈N₄O₂--INVALID-LINK--[1]
Molecular Weight 204.19 g/mol --INVALID-LINK--[1]
CAS Number 78583-83-2--INVALID-LINK--[1]
Melting Point 248-253 °C--INVALID-LINK--[1]
Appearance Brown solid--INVALID-LINK--
Predicted pKa 13.28 ± 0.10--INVALID-LINK--
Predicted Boiling Point 530.0 ± 40.0 °C--INVALID-LINK--
Predicted Density 1.454 ± 0.06 g/cm³--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound typically involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. This is a robust and widely applicable method for the preparation of aminopyrazoles.

Synthetic Workflow

Diagram: Synthetic Workflow for this compound

synthesis_workflow start Starting Materials: - 4-Nitroacetophenone - Diethyl oxalate intermediate1 Claisen Condensation (Sodium ethoxide) start->intermediate1 intermediate2 Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate intermediate1->intermediate2 intermediate3 Reaction with Hydrazine Hydrate intermediate2->intermediate3 product This compound intermediate3->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound, adapted from established procedures for aminopyrazole synthesis.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • To this solution, add diethyl oxalate (1.1 eq) dropwise with stirring.

  • After the addition is complete, add a solution of 4-nitroacetophenone (1.0 eq) in absolute ethanol dropwise.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude β-ketoester.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm) as two doublets due to para-substitution. The pyrazole ring proton will appear as a singlet. The amino group protons and the pyrazole N-H proton will be visible as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the nitrophenyl and pyrazole rings. The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrazole and aromatic rings (in the 1500-1650 cm⁻¹ region), and the symmetric and asymmetric stretching of the nitro group (around 1350 and 1520 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.19 g/mol ).

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state can be definitively determined by single-crystal X-ray diffraction. A crystal structure for 3(5)-amino-5(3)-arylpyrazoles has been reported, and the corresponding data can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 185436.[1] Analysis of the crystal structure of a closely related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, reveals a monoclinic crystal system with space group P2₁/c.[2] In the crystal lattice, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network.[2]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrophenyl group and the electron-donating amino group on the pyrazole ring.

  • Amino Group Reactivity: The primary amino group at the 3-position is a key site for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives.

  • Pyrazole Ring Reactivity: The pyrazole ring itself can participate in electrophilic substitution reactions, although the presence of the deactivating nitrophenyl group may require harsher reaction conditions.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation. This transformation opens up another avenue for derivatization and the synthesis of compounds with different electronic properties.

Applications in Drug Discovery and Development

The 5-(4-nitrophenyl)aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[3] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] The structural features of this compound make it an attractive starting point for the design of novel COX inhibitors.

Diagram: Role of Pyrazole Derivatives in the Inflammatory Pathway

inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives This compound and its derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by pyrazole derivatives.

Kinase Inhibition and Anticancer Activity

The aminopyrazole core is a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound can be designed to target specific kinases, offering a promising strategy for the development of targeted cancer therapies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its unique chemical properties, coupled with the proven biological activities of the aminopyrazole scaffold, make it a compound of high interest for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its key characteristics and a foundation for its further exploration and application in scientific research.

References

A Technical Guide to the Spectroscopic Characterization of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights into the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide will provide a robust framework for its characterization based on its chemical structure and established spectroscopic principles.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol .[1][2] The molecule's structure, featuring a pyrazole ring, an amine substituent, and a nitrophenyl group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting its spectra. The potential for tautomerism in the pyrazole ring further adds to the complexity and richness of its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the pyrazole proton, and the amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2Doublet2HProtons ortho to the nitro group on the phenyl ring
~7.8Doublet2HProtons meta to the nitro group on the phenyl ring
~6.0Singlet1HC4-H of the pyrazole ring
~5.5Broad Singlet2H-NH₂ protons
~12.0Broad Singlet1HN-H of the pyrazole ring

Expert Insights on ¹H NMR Data Acquisition:

  • Solvent Selection: DMSO-d₆ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature NMR studies.[3][4] The residual solvent peak can be used as a secondary internal reference.

  • Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of the deuterated solvent.[3][4] The solution should be homogenous, and any particulate matter should be filtered to prevent distortion of the magnetic field.

  • Tautomerism and Exchangeable Protons: The amine (-NH₂) and pyrazole N-H protons are exchangeable with deuterium from certain solvents (like D₂O). Their signals may broaden or disappear upon addition of a drop of D₂O, a useful technique for confirming their assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160C3 of the pyrazole ring (attached to -NH₂)
~150C5 of the pyrazole ring (attached to the nitrophenyl group)
~147C-NO₂ of the phenyl ring
~140C-ipso of the phenyl ring attached to the pyrazole
~128CH carbons of the phenyl ring
~124CH carbons of the phenyl ring
~95C4 of the pyrazole ring

Expert Insights on ¹³C NMR Data Acquisition:

  • Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

  • Decoupling: Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and N-O bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200N-H stretchAmine (-NH₂) and Pyrazole (N-H)
3100-3000C-H stretchAromatic and Pyrazole C-H
1640-1600C=N stretchPyrazole ring
1600-1450C=C stretchAromatic ring
1550-1490 and 1350-1300N-O asymmetric and symmetric stretchNitro group (-NO₂)

Expert Insights on IR Data Acquisition:

  • Sample Preparation for Solids: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.[5][6] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.[7][8] The thin solid film method, where the compound is dissolved in a volatile solvent and deposited on a salt plate, is also a viable option.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

m/z Assignment
204[M]⁺, Molecular ion
188[M - O]⁺
174[M - NO]⁺
158[M - NO₂]⁺
128[M - NO₂ - N₂H]⁺

Expert Insights on MS Data Acquisition:

  • Ionization Technique: Electron Impact (EI) is a common ionization method for small organic molecules, which typically leads to extensive fragmentation, providing valuable structural information.[10][11] For a softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.[10]

Experimental Workflows

NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire process Process and analyze data acquire->process

Caption: Workflow for NMR sample preparation and analysis.

ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis place Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure with the anvil place->apply_pressure background Collect background spectrum apply_pressure->background sample_scan Collect sample spectrum background->sample_scan process Process data (baseline correction, peak picking) sample_scan->process

Caption: Workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis dissolve Dissolve sample in a suitable solvent (e.g., methanol) dilute Dilute to an appropriate concentration dissolve->dilute inject Inject sample into the mass spectrometer dilute->inject ionize Ionize the sample (e.g., EI or ESI) inject->ionize analyze Analyze ions based on m/z ratio ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a predictive framework, experimental verification is crucial. The methodologies and interpretative strategies outlined herein offer a robust foundation for researchers to confidently acquire and analyze the spectroscopic data for this compound and its analogues, thereby accelerating research and development efforts.

References

Unveiling the Bioactive Potential: A Technical Guide to the Biological Activity Screening of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on a particularly compelling derivative, 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a molecule that marries the versatile pyrazole core with the electronically distinct nitrophenyl motif. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts unique biological activities and can be a key player in the mechanism of action, including serving as a pharmacophore for bioreductive activation.[1]

This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively screen the biological activities of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind each experimental choice, ensuring a robust and insightful screening cascade. Our approach is grounded in the principles of scientific integrity, providing self-validating protocols and authoritative references to support our claims.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₉H₈N₄O₂[2]
Molecular Weight 204.19 g/mol [2]
Melting Point 248-253 °C[2]
Appearance Solid[3]
IUPAC Name 5-(4-nitrophenyl)-1H-pyrazol-3-amine[2]

Synthesis of this compound

A reliable synthetic route is crucial for obtaining high-purity material for biological testing. The following protocol is a well-established method for the synthesis of 3-amino-5-arylpyrazoles.

Experimental Protocol: Synthesis via Claisen Condensation and Cyclization

This synthesis involves a two-step process starting from 4'-nitroacetophenone.

Step 1: Synthesis of 3-oxo-3-(4-nitrophenyl)propanenitrile

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 4'-nitroacetophenone and diethyl oxalate.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the ethyl 2-hydroxy-4-(4-nitrophenyl)-4-oxobut-2-enoate.

  • Filter the precipitate, wash with water, and dry.

  • Reflux the dried intermediate with hydroxylamine hydrochloride in aqueous ethanol to yield 3-(4-nitrophenyl)isoxazole-5-carboxylic acid.

  • Heat the isoxazole derivative with sodium hydroxide solution to induce rearrangement to 3-oxo-3-(4-nitrophenyl)propanenitrile.

  • Acidify the solution to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of this compound

  • Dissolve 3-oxo-3-(4-nitrophenyl)propanenitrile in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 1: Anticancer Activity Screening

The antiproliferative potential of pyrazole derivatives is a major area of investigation.[4][5][6] The presence of a nitrophenyl group can enhance cytotoxic activity.[7][8][9] We will employ a tiered screening approach, starting with a broad cytotoxicity assay and moving towards mechanistic studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It relies on the reduction of MTT by mitochondrial dehydrogenases of living cells to form a purple formazan product.

Rationale for Cell Line Selection:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representing a common type of breast cancer. Pyrazole derivatives have shown efficacy against MCF-7 cells.[4][6]

  • HCT-116 (Colorectal Carcinoma): A colon cancer cell line that is often used in anticancer drug screening. Pyrazole compounds have demonstrated good activity against HCT-116 cells.[10]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, another prevalent and challenging malignancy.

  • Normal Human Fibroblasts (e.g., WI-38): Essential for determining the selectivity of the compound. A promising anticancer agent should exhibit significantly lower toxicity to non-cancerous cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanistic Insights: Cell Cycle Analysis and Apoptosis Induction

Many pyrazole-based anticancer agents exert their effects by inducing cell cycle arrest and/or apoptosis.[11][12][13][14][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed the most sensitive cancer cell line (determined from the MTT assay) in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anticipated Signaling Pathway in Cancer

Based on the known mechanisms of pyrazole derivatives, this compound is hypothesized to induce apoptosis and cell cycle arrest. This can occur through the modulation of key regulatory proteins.

anticancer_pathway compound 5-(4-Nitrophenyl)-2H- pyrazol-3-ylamine ros Increased ROS Production compound->ros cdk CDK Inhibition (e.g., CDK2) compound->cdk mito Mitochondrial Dysfunction ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis g1_s G1/S Phase Arrest cdk->g1_s

Hypothesized anticancer mechanism.

Part 2: Antimicrobial Activity Screening

Pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action for some pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][15][16]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale for Strain Selection:

  • Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a model organism).

  • Gram-negative bacteria: Escherichia coli (a common cause of urinary tract infections and a model organism) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).

  • Fungi: Candida albicans (a common cause of fungal infections) and Aspergillus niger (a common mold).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanistic Insights: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.

Experimental Protocol: DNA Gyrase Supercoiling Assay
  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Anticipated Antimicrobial Mechanism

antimicrobial_pathway compound 5-(4-Nitrophenyl)-2H- pyrazol-3-ylamine gyrase Bacterial DNA Gyrase compound->gyrase supercoiling DNA Supercoiling gyrase->supercoiling replication DNA Replication supercoiling->replication death Bacterial Cell Death replication->death

Proposed DNA gyrase inhibition pathway.

Part 3: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Heterocyclic compounds, including pyrazoles, are known to possess antioxidant activity.

In Vitro Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays

These two assays are commonly used to evaluate the free radical scavenging ability of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Compound Addition: Add different concentrations of this compound to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Scavenging Assay
  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol to a specific absorbance.

  • Compound Addition: Add various concentrations of the test compound to the ABTS•+ solution. Use Trolox as a positive control.

  • Incubation and Measurement: After a short incubation, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Part 4: Enzyme Inhibition Screening

The ability of a compound to selectively inhibit a specific enzyme is a hallmark of a potential therapeutic agent.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay
  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and the test compound at various concentrations. Use kojic acid as a positive control.

  • Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm over time.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Data Summary and Interpretation

The quantitative data from the aforementioned assays should be tabulated for clear comparison and interpretation.

Table 1: Summary of Biological Activity Screening of this compound

AssayTargetResult (IC₅₀/MIC in µM)Positive Control (IC₅₀/MIC in µM)
Anticancer
MTT AssayMCF-7Example: 25.5Doxorubicin: 1.2
HCT-116Example: 18.2Doxorubicin: 0.9
A549Example: 35.8Doxorubicin: 1.5
WI-38Example: >100Doxorubicin: 5.8
Antimicrobial
Broth MicrodilutionS. aureusExample: 64Ciprofloxacin: 1
E. coliExample: 128Ciprofloxacin: 0.5
C. albicansExample: >256Fluconazole: 8
Antioxidant
DPPH AssayDPPH RadicalExample: 45.3Ascorbic Acid: 15.2
ABTS AssayABTS RadicalExample: 38.7Trolox: 12.5
Enzyme Inhibition
Tyrosinase AssayTyrosinaseExample: 82.1Kojic Acid: 22.4

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial biological activity screening of this compound. The data generated from these assays will provide a clear indication of the compound's potential as an anticancer, antimicrobial, antioxidant, or enzyme-inhibiting agent. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity. The multifaceted nature of the pyrazole scaffold, combined with the unique properties of the nitrophenyl group, makes this compound a promising candidate for further drug discovery and development efforts.

References

A Senior Application Scientist's Guide to the Solubility Profile of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in the preclinical development pipeline, this document offers a detailed exploration of the predicted solubility of this compound in common laboratory solvents, grounded in its molecular structure and physicochemical properties. In the absence of extensive empirical data in publicly available literature, this guide emphasizes the rationale behind solubility predictions and furnishes robust, step-by-step protocols for researchers to determine solubility experimentally. This whitepaper is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in formulation, screening, and further development of related compounds.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a paramount determinant of a compound's ultimate success.[1] Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, leading to diminished bioavailability and therapeutic efficacy.[1] Consequently, a thorough understanding of a compound's solubility profile in a range of solvents is not merely a perfunctory exercise but a foundational pillar of rational drug design and development. Early-stage assessment of solubility allows for the timely identification of potential liabilities, guiding lead optimization and formulation strategies to mitigate risks of late-stage failures.[2][3]

This compound, with its pyrazole core, is a scaffold present in a plethora of biologically active molecules exhibiting a wide array of therapeutic properties.[4] The presence of both a hydrogen-bond-donating amino group and a polar nitro group, juxtaposed with aromatic systems, imparts a complex physicochemical character to the molecule, making its interaction with various solvents a subject of considerable interest. This guide aims to provide a detailed analysis of its expected solubility and the means to empirically validate these predictions.

Molecular Structure and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable heuristic in predicting solubility.[5] An analysis of the structure of this compound (Figure 1) allows for informed predictions regarding its behavior in various solvents.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Key Structural Features Influencing Solubility:

  • Polar Moieties: The molecule possesses a primary amine (-NH2) and a nitro group (-NO2). The amino group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. These features suggest a favorable interaction with polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic Systems: The presence of a phenyl ring and a pyrazole ring introduces significant nonpolar character. This suggests that the compound may also exhibit solubility in solvents with some nonpolar character, such as dichloromethane and ethyl acetate.

  • High Melting Point: The reported melting point of 255-259°C is indicative of a stable crystal lattice.[6] Significant energy is required to overcome these lattice forces, which can negatively impact solubility.

Predicted Solubility Profile:

Based on the structural analysis, the following solubility profile is anticipated:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating a wide range of organic molecules.

  • Moderate to Good Solubility: In lower alcohols such as methanol and ethanol, where hydrogen bonding interactions can occur.

  • Low to Moderate Solubility: In moderately polar solvents like ethyl acetate and acetone.

  • Poor Solubility: In nonpolar solvents like hexane and toluene, due to the significant polarity of the amino and nitro groups.

  • Very Low Solubility: In water, despite the presence of hydrogen bonding groups, the large nonpolar surface area of the aromatic rings is likely to dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of definitive public data, experimental determination of solubility is crucial. The following protocol outlines a robust method for quantifying the solubility of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, ethyl acetate, dichloromethane, hexane) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution and Filtration: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1. Experimentally Determined Solubility of this compound at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (Molar)Observations
Water80.1To be determinedTo be determined
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Dichloromethane9.1To be determinedTo be determined
Ethyl Acetate6.0To be determinedTo be determined
Hexane1.9To be determinedTo be determined
DMSO46.7To be determinedTo be determined
DMF36.7To be determinedTo be determined

The results from these experiments will provide a quantitative basis for understanding the solubility of this compound and will be invaluable for its use in various research and development applications.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive analysis of the predicted solubility of this compound based on its molecular structure, alongside a detailed, self-validating protocol for its experimental determination. While predictions offer valuable initial guidance, empirical data is indispensable for accurate formulation and experimental design. The methodologies outlined herein are designed to empower researchers to generate high-quality, reliable solubility data. A thorough understanding of the solubility profile of this and related compounds will undoubtedly accelerate their development from promising hits to clinically viable drug candidates.

References

A Phased Approach to the Initial In Vitro Cytotoxicity Assessment of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Drug Development

Abstract

This guide provides a comprehensive, scientifically grounded framework for conducting the initial in vitro cytotoxicity assessment of the novel compound 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Given the absence of existing public data for this specific molecule, this document serves as a prospective workflow for researchers in drug discovery and oncology. It details a phased, logical progression of experiments, from foundational cell viability screening to preliminary mechanistic studies. The protocols and rationale described herein are based on established, validated methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing the cytotoxic potential of new chemical entities.

Introduction: Rationale for Cytotoxicity Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Numerous pyrazole-based compounds have been synthesized and evaluated for their potent cytotoxic activity against various cancer cell lines.[1][4][5][6] These compounds can elicit their anticancer effects through diverse mechanisms, such as the inhibition of crucial cellular targets like tubulin, various kinases (e.g., EGFR, CDK), and DNA.[1][4][7]

The subject of this guide, this compound, is a distinct chemical entity for which cytotoxicity data is not yet established.[8] Its structural features—a pyrazole core, a 3-amino group, and a 4-nitrophenyl substituent—suggest that it may possess significant biological activity, making a thorough cytotoxicity assessment an essential first step in its preclinical evaluation.[9][10]

This guide outlines a three-phased experimental plan designed to:

  • Phase 1: Establish baseline cytotoxicity and determine the half-maximal inhibitory concentration (IC50) across a panel of representative cancer cell lines using a metabolic assay.

  • Phase 2: Corroborate findings with a mechanistically different assay that measures cell membrane integrity.

  • Phase 3: Gain preliminary insights into the mode of cell death (apoptosis vs. necrosis).

This structured approach ensures that the generated data is robust, cross-validated, and provides a solid foundation for subsequent, more detailed mechanistic studies.

Phase 1: Foundational Viability Assessment via MTT Assay

The initial step is to quantify the compound's effect on cell viability. The MTT assay is a cost-effective, high-throughput colorimetric method ideal for this purpose.

Principle of the MTT Assay

The assay's principle lies in the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[11] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]

Experimental Design
  • Cell Line Selection: A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific sensitivities. The National Cancer Institute's NCI-60 panel serves as a paradigm for this screening approach.[13][14][15] For an initial screen, the following well-characterized lines are proposed:

    • A549: Human lung adenocarcinoma.[16]

    • HepG2: Human liver carcinoma.

    • HeLa: Human cervical adenocarcinoma.

    • MCF-7: Human breast adenocarcinoma (hormone-dependent).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).[13]

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the culture wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Controls:

    • Untreated Control: Cells incubated with culture medium only.

    • Vehicle Control: Cells incubated with medium containing the same final concentration of DMSO used for the compound dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to confirm assay performance.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound or controls to the respective wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Observe for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Calculate Percent Viability: Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Generate Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration.

  • Determine IC50 Value: Use non-linear regression analysis to fit the dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[17]

Table 1: Hypothetical IC50 Data for this compound

Cell LineTissue of OriginIC50 (µM) after 48h
A549Lung Cancer15.2
HepG2Liver Cancer28.5
HeLaCervical Cancer11.8
MCF-7Breast Cancer35.1
MDA-MB-231Breast Cancer9.7

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Prepare Compound Serial Dilutions C Treat Cells (48-72h Incubation) B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Phase 1 MTT Assay Experimental Workflow.

Phase 2: Corroborative Assay for Membrane Integrity

To validate the results from the metabolic assay and rule out compound interference with mitochondrial reductases, a second assay with a different endpoint is crucial. The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it measures cytotoxicity based on the loss of plasma membrane integrity.[18][19]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The assay measures the amount of released LDH by quantifying its enzymatic activity, which is proportional to the number of lysed or damaged cells.

Protocol: LDH Release Assay
  • Experimental Setup: Set up a 96-well plate experiment identical to the MTT assay (cell seeding, compound treatment, controls).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation & Measurement: Incubate in the dark at room temperature. The reaction produces a colored product (formazan) that is measured spectrophotometrically (typically at 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells lysed with a detergent).

Logical Decision Framework

The combination of MTT and LDH results provides a clearer picture of the compound's effect.

Decision_Framework A Phase 1: MTT Assay Result B Potent Cytotoxicity Observed (Low IC50) A->B C No Significant Cytotoxicity A->C D Proceed to Phase 2: LDH Assay B->D I Conclusion: Compound is Non-Cytotoxic at Tested Doses C->I E LDH Release Confirmed D->E F No Significant LDH Release D->F G Conclusion: True Cytotoxicity (Membrane Damage) E->G H Conclusion: Metabolic Inhibition or Assay Artifact F->H

Caption: Logic for interpreting combined MTT and LDH assay results.

Phase 3: Preliminary Mechanistic Insight via Apoptosis Assay

Once cytotoxicity is confirmed, the next question is how the compound kills the cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between the two major modes of cell death: apoptosis and necrosis.[20]

Principle of the Annexin V/PI Assay

This assay relies on two key cellular events:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[21][22]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It is excluded by cells with an intact plasma membrane. Therefore, it can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity has been lost.[20]

By using both stains, cells can be categorized into four populations via flow cytometry or fluorescence microscopy:

  • Viable: Annexin V-negative / PI-negative.

  • Early Apoptotic: Annexin V-positive / PI-negative.

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

  • Necrotic (Primary): Annexin V-negative / PI-positive (less common).

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.[20]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[22]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.[22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21][22]

  • Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.

Apoptotic Pathway Context

Understanding the mode of cell death provides clues for subsequent molecular investigations. Apoptosis is a highly regulated process involving cascades of caspase enzymes.

Apoptosis_Pathway Simplified Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathReceptor Death Receptor (e.g., Fas) Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 PS_Flip Phosphatidylserine (PS) Externalization Casp3->PS_Flip DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PS_Flip->Apoptosis AnnexinV PS_Flip->AnnexinV Annexin V Binding DNA_Frag->Apoptosis

Caption: Key events in apoptosis leading to Annexin V binding.

Summary and Future Directions

This guide presents a robust, phased strategy for the initial cytotoxicity assessment of this compound. By progressing from broad viability screening to confirmatory assays and preliminary mechanistic studies, researchers can build a comprehensive and reliable profile of the compound's cytotoxic potential.

Positive results from this workflow would justify further investigation into the specific molecular mechanisms, which could include:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Western Blotting: To probe for key apoptotic proteins like cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.

  • Target Identification Studies: To explore potential protein kinase targets, given the prevalence of kinase inhibition among pyrazole derivatives.[1][4][9]

This systematic approach ensures that resources are directed efficiently and that the resulting data package provides a strong foundation for go/no-go decisions in the drug development pipeline.

References

An In-Depth Technical Guide to the Physicochemical Parameters of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Pyrazole-Based Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] The introduction of a nitrophenyl substituent to this core dramatically influences the molecule's electronic and steric properties, opening new avenues for modulating biological activity. However, the journey from a promising nitrophenyl-substituted pyrazole candidate to a viable drug is paved with rigorous scientific investigation, where a deep understanding of its physicochemical parameters is not merely academic but a critical determinant of its ultimate success or failure.

This guide is conceived from a field-proven perspective, moving beyond a mere compilation of data to provide a strategic framework for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, offering insights into how the fundamental properties of these molecules—their solubility, lipophilicity, and acidity—govern their pharmacokinetic and pharmacodynamic behavior. By embracing a self-validating system of protocols and grounding our claims in authoritative references, we aim to equip you with the knowledge to navigate the complexities of developing nitrophenyl-substituted pyrazole-based therapeutics with confidence and scientific integrity.

I. The Molecular Architecture: Synthesis and Structural Elucidation

The rational design of nitrophenyl-substituted pyrazoles necessitates robust and versatile synthetic strategies. The most prevalent and adaptable approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a nitrophenyl-hydrazine derivative. This method allows for the strategic placement of the nitrophenyl group and other substituents on the pyrazole core.

A generalized synthetic workflow is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound (or α,β-unsaturated ketone) Cyclocondensation Cyclocondensation Dicarbonyl->Cyclocondensation Hydrazine Nitrophenyl-hydrazine Hydrazine->Cyclocondensation Pyrazole Nitrophenyl-substituted Pyrazole Cyclocondensation->Pyrazole

Caption: Generalized synthetic workflow for nitrophenyl-substituted pyrazoles.

The regioselectivity of this reaction is a critical consideration, as it determines the final substitution pattern on the pyrazole ring. The reaction conditions, including the choice of solvent and catalyst, can be fine-tuned to favor the desired isomer.[2]

Structural Characterization:

Unambiguous structural confirmation is paramount. A multi-technique approach is standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity of the pyrazole core and the positions of the substituents. Characteristic chemical shifts of the pyrazole ring protons and carbons, along with coupling patterns, provide a detailed structural map.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic stretching frequencies of the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹), C=N, and C=C bonds within the pyrazole ring are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography offers the most definitive structural evidence, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[4]

II. Core Physicochemical Parameters: Experimental Determination and Significance

The biological fate of a drug molecule is intricately linked to its physicochemical properties. For nitrophenyl-substituted pyrazoles, three key parameters demand meticulous experimental determination: solubility, lipophilicity (log P), and the acid dissociation constant (pKa).

A. Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

This gold-standard method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the finely powdered nitrophenyl-substituted pyrazole to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Alternatively, filtration through a low-binding filter (e.g., PTFE) can be employed.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

B. Lipophilicity (log P)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (P), or its logarithmic form (log P), is the standard metric.

Experimental Protocol: Shake-Flask Method for log P Determination

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with the aqueous buffer) and the aqueous buffer (pre-saturated with n-octanol). A common aqueous phase is phosphate buffer at pH 7.4.

  • Compound Introduction: Dissolve a known amount of the nitrophenyl-substituted pyrazole in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous buffer to the n-octanol solution in a sealed vial. Vigorously agitate the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in achieving a clean separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The log P is calculated using the following formula: log P = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

C. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazole ring itself is weakly basic.[5] The pKa is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric Titration

This method is highly accurate for determining pKa values.

  • Sample Preparation: Dissolve a precise amount of the pure nitrophenyl-substituted pyrazole in a suitable solvent, often a co-solvent system like methanol/water, to ensure adequate solubility.

  • Titration: Use an automated titrator equipped with a calibrated pH electrode. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more complex molecules or noisy data, derivative plots (dpH/dV) can be used to accurately determine the equivalence point.

III. Data Presentation: A Comparative Analysis

The following table summarizes representative physicochemical and biological data for a hypothetical series of nitrophenyl-substituted pyrazoles to illustrate the interplay of these parameters. Note: These values are illustrative and should be experimentally determined for specific compounds.

Compound IDSubstitution Patternlog PpKaAqueous Solubility (µg/mL at pH 7.4)Biological Activity (IC₅₀, µM)
NP-1 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole3.82.1<105.2 (Anticancer)
NP-2 1-(3-nitrophenyl)-3-phenyl-1H-pyrazole3.72.3158.9 (Anticancer)
NP-3 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole3.52.52512.5 (Anticancer)
NP-4 1-(4-nitrophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole3.22.0, 9.5502.1 (Anticancer)

IV. Structure-Activity Relationship (SAR): The Physicochemical-Biological Nexus

The true power of physicochemical parameterization lies in its ability to inform structure-activity relationship (SAR) studies. By systematically modifying the structure of the nitrophenyl-substituted pyrazole and observing the corresponding changes in both physicochemical properties and biological activity, we can build predictive models for drug design.

G cluster_params Physicochemical Parameters cluster_outcomes Pharmacological Outcomes LogP Lipophilicity (log P) Absorption Absorption & Permeability LogP->Absorption Influences pKa Acidity/Basicity (pKa) pKa->Absorption Affects Distribution Distribution & Target Engagement pKa->Distribution Governs Solubility Aqueous Solubility Solubility->Absorption Determines Absorption->Distribution Efficacy Biological Efficacy Distribution->Efficacy

Caption: Relationship between physicochemical parameters and biological outcomes.

Key Insights from SAR:

  • Lipophilicity (log P): For many nitrophenyl-substituted pyrazoles, an optimal log P range exists for potent biological activity.[6] Excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, while low lipophilicity may hinder membrane permeation.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact pKa and steric hindrance, thereby influencing target binding and overall activity.

  • Influence of Other Substituents: The introduction of other functional groups (e.g., hydroxyl, methoxy, halogens) can be used to fine-tune the physicochemical profile. For instance, a hydroxyl group can increase solubility and provide an additional hydrogen bonding site for target interaction.

V. Conclusion: A Data-Driven Approach to Pyrazole Drug Discovery

The successful development of nitrophenyl-substituted pyrazoles as therapeutic agents is contingent upon a thorough and early assessment of their physicochemical properties. This guide has outlined a robust framework for the synthesis, characterization, and systematic evaluation of these critical parameters. By integrating these experimental protocols and data analysis strategies into the drug discovery workflow, researchers can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the probability of translating a promising molecule into a life-changing medicine. The principles of scientific integrity, grounded in accurate measurement and authoritative knowledge, are the cornerstones of this endeavor.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Among its derivatives, the aminopyrazole scaffold has emerged as a "privileged structure" due to its synthetic accessibility and its remarkable ability to mimic the adenine core of ATP, forming key hydrogen bond interactions within the ATP-binding sites of various enzymes, particularly protein kinases.[2][3] This unique characteristic has positioned aminopyrazoles at the forefront of drug discovery efforts targeting a multitude of diseases, most notably cancer, inflammatory disorders, and infectious diseases.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel aminopyrazole scaffolds. We will delve into the causality behind experimental choices in synthetic methodologies, explore the diverse biological targets of these compounds, and provide detailed, field-proven protocols for their preparation and functionalization.

Synthetic Methodologies: Crafting the Aminopyrazole Core

The synthesis of the aminopyrazole scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity, substituent diversity, and reaction efficiency. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

The Knorr Pyrazole Synthesis and Related Condensations

One of the most classical and versatile methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] A variation of this reaction, utilizing β-ketonitriles, is a cornerstone for the synthesis of 3- and 5-aminopyrazoles.[7]

The mechanism typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical hydrazines can often be controlled by modulating the reaction conditions.[7]

This protocol details the synthesis of a 5-aminopyrazole derivative via the condensation of a β-ketonitrile with hydrazine.[8]

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Acetic acid

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.05 eq) and a catalytic amount of acetic acid (0.1 eq) to the solution.

  • Heat the reaction mixture at 60°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Wash the resulting solid with ethyl ether and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[9] Several MCRs have been developed for the efficient synthesis of highly substituted aminopyrazoles. A common strategy involves the one-pot reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a hydrazine derivative.[10]

This protocol describes a green and efficient MCR for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an aqueous medium.[10]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • DABCO (10 mol%)

  • Ethanol/water (1:1 v/v)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde, malononitrile, and phenylhydrazine in a 1:1 ethanol/water solvent mixture.

  • Add DABCO (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles often requires a different strategic approach. A common method involves the introduction of a nitro group at the 4-position of a pre-formed pyrazole ring, followed by its reduction to the corresponding amine.[4]

This protocol outlines a practical, two-step synthesis of N1-alkyl-substituted 4-aminopyrazoles starting from commercially available 4-nitropyrazole.[4]

Step 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction

  • Dissolve 4-nitropyrazole (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the 1-alkyl-4-nitropyrazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-alkyl-4-nitropyrazole in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole.

The Aminopyrazole Scaffold as a Kinase Inhibitor

The aminopyrazole core is a prolific scaffold for the development of kinase inhibitors. Its ability to act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, provides a strong anchor for inhibitor binding.[11] By modifying the substituents at other positions of the pyrazole ring, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases and the Signal Transducer and Activator of Transcription (STAT) proteins are key components of a signaling pathway that regulates numerous cellular processes, including immunity, cell growth, and differentiation.[12][13] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers.[12] Consequently, JAKs have emerged as important therapeutic targets.

Several aminopyrazole-based JAK inhibitors have been developed, with some, like Ruxolitinib, gaining clinical approval.[12][13] These inhibitors typically bind to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylation & Dimerization Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->JAK Inhibition Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by an aminopyrazole-based inhibitor.

Structure-Activity Relationship (SAR) of Aminopyrazole-Based JAK Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 4-aminopyrazole-based JAK inhibitors, SAR studies have revealed several key insights.[12] For instance, modifications at the R1 position of the pyrazole ring often do not significantly impact JAK inhibition, suggesting this position is not critical for direct interaction with the kinase.[12] Conversely, the nature of the substituent at the N1 position and the aromatic ring attached to the 4-amino group can profoundly influence both potency and selectivity.

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[12]
RuxolitinibJAK22.8[12]
Compound 3fJAK13.4[12]
Compound 3fJAK22.2[12]
Compound 3fJAK33.5[12]
Compound 11bJAK118.5[12]
Compound 11bJAK211.2[12]
Compound 11bJAK315.6[12]

Table 1: Inhibitory activity of selected 4-aminopyrazole derivatives against JAK kinases. [12]

Functionalization of the Aminopyrazole Core: Building Fused Heterocyclic Systems

The amino group of the aminopyrazole scaffold serves as a versatile handle for further chemical transformations, enabling the construction of fused heterocyclic systems with diverse biological activities. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres and often exhibit potent kinase inhibitory activity.[14][15]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazoles through various methods, including one-pot procedures involving a Vilsmeier-Haack reaction followed by intramolecular cyclization.[14][16]

This protocol describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[14]

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Phosphorus tribromide (PBr3) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Hexamethyldisilazane (HMDS)

Procedure:

  • To a solution of the 5-aminopyrazole in DMF, add PBr3 at room temperature.

  • Heat the reaction mixture to 60°C for 1-2 hours.

  • Cool the mixture and then add HMDS.

  • Continue heating at 60°C until the reaction is complete (monitored by TLC).

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[3,4-d]pyrimidine.

Synthesis_Workflow cluster_synthesis Aminopyrazole Synthesis cluster_functionalization Functionalization & Elaboration cluster_evaluation Biological Evaluation Start Starting Materials (e.g., β-ketonitrile, hydrazine) Reaction Condensation / MCR Start->Reaction Aminopyrazole Aminopyrazole Scaffold Reaction->Aminopyrazole Cyclization Cyclization (e.g., with formamide) Aminopyrazole->Cyclization Fused_System Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) Cyclization->Fused_System Screening Kinase Screening Fused_System->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery of aminopyrazole-based kinase inhibitors.

Conclusion and Future Perspectives

The aminopyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for aminopyrazole-based compounds, and the application of computational methods to guide the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic core.

References

Methodological & Application

A Robust Reversed-Phase HPLC Method for Purity Determination of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. This compound is a vital intermediate in pharmaceutical synthesis, and ensuring its purity is critical for downstream applications in drug development and research.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape. Detection is performed via UV absorbance at 254 nm, leveraging the strong chromophore of the nitrophenyl group.[3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this key molecular scaffold.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a pyrazole core, an amine substituent, and a nitrophenyl group.[4][5] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide array of biologically active molecules.[2] Given its role as a starting material or key intermediate, the chemical purity of this compound must be rigorously controlled to ensure the safety, efficacy, and quality of the final drug substance.

The analytical challenge lies in developing a method that can separate the main compound from structurally similar impurities, such as positional isomers, precursors, or degradation products. Reversed-phase HPLC is the technique of choice due to its versatility and wide applicability to compounds of moderate polarity.[6]

Causality Behind Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase due to its broad applicability and proven performance in separating a wide range of small molecules.[7][8] Its hydrophobic nature provides effective retention for the nitrophenyl moiety of the analyte.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water offers excellent solvating power and is compatible with UV detection. Acetonitrile is generally preferred over methanol for its lower viscosity and superior UV transparency.

  • Mobile Phase Modifier: The presence of both a basic amine group and acidic N-H protons on the pyrazole ring necessitates pH control for reproducible chromatography. The addition of 0.1% formic acid to the aqueous phase serves a dual purpose: it protonates the amine group to prevent peak tailing from interactions with residual silanols on the silica backbone and maintains a consistent, low pH environment to ensure stable retention times.[3]

  • Gradient Elution: A gradient elution, moving from a lower to a higher concentration of organic solvent, is employed. This is crucial for a purity assay, as it ensures that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated from the main peak and eluted from the column within a reasonable analysis time.[7]

  • Detection: The conjugated system of the pyrazole and phenyl rings, enhanced by the nitro group, creates a strong UV chromophore. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected for high sensitivity and is a common wavelength for this class of compounds.[3][7][9] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.

Materials and Reagents

Item Description
Instrumentation HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Analytical Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Analyte Standard This compound reference standard (Purity ≥ 99%).
Solvent A HPLC-grade water with 0.1% (v/v) formic acid.
Solvent B HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
Diluent 50:50 (v/v) mixture of Acetonitrile and Water.
Glassware Class A volumetric flasks, autosampler vials with septa.
Filtration 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

Experimental Protocols

Preparation of Solutions

a) Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent (50:50 ACN:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

b) Working Standard Solution (0.1 mg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial. This solution is used for system suitability and identification.

c) Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Transfer the sample into a 100 mL Class A volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions

The following parameters should be configured on the HPLC system.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
HPLC Analysis Workflow

The diagram below outlines the complete workflow from sample preparation to final data analysis, ensuring a systematic and reproducible process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) sst_check System Suitability Test (Inject Standard x5) prep_standard->sst_check prep_sample Prepare Sample Solution (0.1 mg/mL) analysis_run Execute Analysis Sequence (Blank, Standard, Samples) prep_sample->analysis_run prep_mobile Prepare Mobile Phases (A & B) equilibration Equilibrate System (Initial Conditions) prep_mobile->equilibration equilibration->sst_check sst_check->analysis_run If Pass integration Integrate Chromatograms analysis_run->integration purity_calc Calculate Purity (Area % Method) integration->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow for the HPLC purity analysis of this compound.

System Suitability and Data Analysis

Trustworthiness: The Self-Validating System

To ensure the trustworthiness and validity of the results, a system suitability test (SST) must be performed before any sample analysis. This verifies that the chromatographic system is performing adequately for the intended analysis.

  • Inject the Working Standard Solution (0.1 mg/mL) five consecutive times.

  • Evaluate the results against the criteria in the table below.

Parameter Acceptance Criteria Rationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures good peak shape, free from excessive tailing caused by secondary interactions.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

The system is deemed suitable for analysis only if all criteria are met.

Data Interpretation and Purity Calculation
  • Identification: The primary peak in the sample chromatogram should have a retention time that matches the retention time of the main peak in the working standard chromatogram.

  • Purity Calculation: The purity of the sample is determined using the area percent method. This calculation assumes that all impurities have a similar UV response at 254 nm.

    Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

  • Reporting: Disregard any peaks originating from the blank (solvent) injection and any peaks below the limit of quantification (LOQ). The LOQ would typically be established during a full method validation as per ICH Q2(R1) guidelines.[8]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the purity determination of this compound. The use of a C18 column with a formic acid-modified mobile phase and a gradient elution program provides excellent separation and peak shape. The inclusion of rigorous system suitability criteria ensures the method's trustworthiness and reliability for routine quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines Utilizing 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in the fields of medicinal chemistry and drug development.[1][2][3] These bicyclic nitrogen-containing systems are structural analogues of purines, allowing them to interact with a wide array of biological targets.[4][5] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] Several commercially successful drugs, such as the sedative-hypnotic agents Zaleplon and Indiplon, as well as the anticancer drug Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine framework, underscoring its therapeutic relevance.[6]

The synthesis of these valuable compounds typically proceeds through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[3][7] This approach offers a versatile and efficient means to construct the fused pyrimidine ring. In these application notes, we focus on the utility of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine as a key building block for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues. The presence of the 4-nitrophenyl substituent is of particular interest as it can serve as a handle for further functionalization or may contribute to the biological activity of the final compounds.

Reaction Mechanism: The Cyclocondensation Pathway

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis from 3-aminopyrazoles is the cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction is typically catalyzed by an acid, which activates the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack.[1]

The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the this compound on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound.[8]

Reaction Mechanism Aminopyrazole This compound Intermediate1 Initial Adduct Aminopyrazole->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative using this compound and acetylacetone (a common 1,3-dicarbonyl compound).

Protocol 1: Conventional Synthesis of 5,7-Dimethyl-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Materials and Equipment:

  • This compound (99% purity)

  • Acetylacetone (≥99%)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.9 mmol) and ethanol (20 mL).

  • Stir the mixture to dissolve the starting material.

  • Add acetylacetone (0.54 g, 5.4 mmol) to the solution.

  • Add glacial acetic acid (2 mL) as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The crude product may precipitate upon cooling. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dry the purified product under vacuum to obtain 5,7-dimethyl-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine as a solid.

  • Characterize the final product by determining its melting point and recording its 1H NMR and 13C NMR spectra.[9][10][11]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[12]

Materials and Equipment:

  • Same reagents as in Protocol 1

  • Microwave synthesis reactor with sealed reaction vessels

  • Magnetic stirrer for microwave vials

Procedure:

  • In a 10 mL microwave reaction vessel, combine this compound (204 mg, 1.0 mmol), acetylacetone (110 mg, 1.1 mmol), and glacial acetic acid (0.5 mL) in ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 8-14).

Data Presentation

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4-6 hours15-20 minutes
Typical Yield 75-85%85-95%
Temperature 80-90 °C120 °C
Catalyst Glacial Acetic AcidGlacial Acetic Acid
Solvent EthanolEthanol

Table 1: Comparison of conventional and microwave-assisted synthesis methods.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants: This compound Acetylacetone Mixing Combine Reactants in Flask/Vial Reagents->Mixing Solvent Prepare Solvent and Catalyst: Ethanol Glacial Acetic Acid Solvent->Mixing Heating Heat to Reflux (Conventional) or Irradiate (Microwave) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Evaporation Solvent Evaporation Cooling->Evaporation Precipitation Precipitate/Filter Product Evaporation->Precipitation Purification Column Chromatography Precipitation->Purification Drying Dry Final Product Purification->Drying Characterization Characterize: Melting Point, NMR Drying->Characterization

Caption: Step-by-step experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published methods for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][7] The progress of the reaction can be easily monitored by TLC, providing a reliable in-process check. The final product's identity and purity should be unequivocally confirmed through standard analytical techniques such as melting point determination and NMR spectroscopy. The expected 1H NMR spectrum of the product, 5,7-dimethyl-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine, would show characteristic signals for the two methyl groups, the pyrimidine and pyrazole ring protons, and the protons of the nitrophenyl group. Comparison of the obtained spectroscopic data with literature values for similar compounds ensures the structural integrity of the synthesized molecule.[9][10]

Conclusion

The use of this compound as a precursor provides a straightforward and efficient route to novel pyrazolo[1,5-a]pyrimidine derivatives. The protocols outlined herein, for both conventional and microwave-assisted synthesis, are robust and can likely be adapted for the synthesis of a library of analogues by varying the 1,3-dicarbonyl component. The resulting compounds are of significant interest for screening in various drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

References

Application Notes: 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a bioisostere for various functional groups, enhancing drug-like properties such as metabolic stability and target binding affinity.[1] The inherent features of the pyrazole nucleus, including its capacity for hydrogen bonding (both as a donor and acceptor), dipole interactions, and pi-stacking, have led to its incorporation into numerous clinically successful drugs. These range from anti-inflammatory agents like celecoxib to anti-cancer and anti-obesity medications.[3] Within this important class of compounds, 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine emerges as a particularly valuable building block for drug discovery, offering multiple points for chemical modification and the potential to generate libraries of compounds with diverse pharmacological activities.

The structure of this compound is characterized by three key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Pyrazole Core: Provides a stable, aromatic platform that can be further substituted.

  • The 3-Amino Group: A primary amine that serves as a crucial handle for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, sulfonylation, and reductive amination. This is often a key vector for modulating potency and selectivity.[4]

  • The 4-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that can influence the electronics of the entire molecule. It also presents a synthetic handle for further modification, for instance, through reduction to an aniline, which can then be derivatized.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a scaffold. It includes detailed protocols for its synthesis, derivatization, and evaluation in key therapeutic areas, supported by scientific rationale and data from analogous systems.

Physicochemical and Safety Data

PropertyValueReference
CAS Number 78583-83-2[5][6][7][8]
Molecular Formula C₉H₈N₄O₂[5]
Molecular Weight 204.19 g/mol [5]
Melting Point 248-253 °C[5]
Appearance SolidN/A
IUPAC Name 5-(4-nitrophenyl)-1H-pyrazol-3-amine[5]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.

Protocol 1: Synthesis of this compound

The synthesis of 5-aryl-2H-pyrazol-3-amines is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. An alternative and efficient method involves the reaction of β-chloro-β-arylacrylonitriles with hydrazine hydrate.[9] The following protocol is based on the latter, well-established synthetic route for analogous compounds.[10]

Workflow for Synthesis:

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification & Analysis A 4-Nitroacetophenone C β-chloro-β-(4-nitrophenyl)acrylonitrile A->C Reaction B Vilsmeier-Haack Reagent (POCl3/DMF) B->C Reagent E This compound C->E Cyclization in Ethanol D Hydrazine Hydrate D->E Reagent F Crude Product E->F G Recrystallization F->G H Pure Product G->H I Characterization (NMR, MS, IR) H->I

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 4-Nitroacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

Part A: Synthesis of 3-chloro-3-(4-nitrophenyl)acrylonitrile (Precursor)

  • Vilsmeier-Haack Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (10 eq) with stirring.

  • Reaction: To the prepared Vilsmeier-Haack reagent, add 4-nitroacetophenone (1.0 eq).

  • Heating: Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-chloro-β-(4-nitrophenyl)acrylonitrile. This intermediate can be used in the next step with or without further purification.

Part B: Cyclization to this compound

  • Reaction Setup: Dissolve the crude 3-chloro-3-(4-nitrophenyl)acrylonitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol or a suitable solvent system to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Application Area 1: Development of Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] Its ability to mimic the adenine ring of ATP allows it to bind effectively within the ATP-binding pocket of various kinases. The 3-amino group of this compound is an ideal point for derivatization to achieve potency and selectivity against specific kinase targets.

Target Focus: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[9] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[9] Several pyrazole-containing compounds have been identified as potent Aurora kinase inhibitors.

Signaling Pathway Overview:

cluster_pathway Aurora A Kinase Signaling in Mitosis cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M Progression AURKA Aurora A Kinase G2->AURKA Activation Centrosome Centrosome Maturation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle MitoticArrest Mitotic Arrest TPX2 TPX2 TPX2->AURKA Co-activation Spindle->M Inhibitor Pyrazole Derivative (e.g., from our scaffold) Inhibitor->AURKA Inhibition Inhibitor->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Protocol 2: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

This protocol describes the synthesis of an N-acyl derivative, a common strategy to generate potent kinase inhibitors.

Materials and Reagents:

  • This compound

  • An appropriate acyl chloride (e.g., benzoyl chloride) or carboxylic acid

  • A coupling agent (for carboxylic acids), such as HATU or EDC/HOBt

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Aurora A)

  • Reagents: Recombinant human Aurora A kinase, appropriate substrate (e.g., a peptide with the Kemptide sequence), ATP, and the synthesized inhibitor.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data for Analogous Compounds:

Analogous Compound ClassTarget KinaseReported IC₅₀Reference
Pyrazolo[3,4-d]pyrimidinesBTKIbrutinib (approved drug)
Pyrazol-4-yl ureasAurora A/B~3 nMN/A
Pyrazole-thiazole hybridsS. aureusIC₅₀ = 11.8 µMN/A

Application Area 2: Development of Antimicrobial Agents

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents, addressing the growing threat of antibiotic resistance. Derivatives have shown activity against a broad spectrum of bacteria and fungi.

Protocol 4: General Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Media: Prepare Mueller-Hinton Broth (MHB) for bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Activity of a Related Pyrazole Derivative:

A study on novel pyrazole analogues, including a compound with a (4-nitrophenyl)methyl substituent, reported significant antimicrobial activity.

CompoundOrganismMIC (µg/mL)
Compound 3 (related structure)E. coli0.25
Compound 4 (related structure)S. epidermidis0.25

This data is for structurally related compounds and serves as an indicator of the potential of the this compound scaffold in this therapeutic area.

Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold for modern medicinal chemistry. Its straightforward synthesis and the presence of a reactive amino group provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the broader pyrazole class in critical areas such as oncology and infectious diseases underscores the importance of exploring derivatives of this specific scaffold. Future research should focus on synthesizing and screening libraries of compounds derived from this compound against a wide range of biological targets to unlock its full therapeutic potential. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.

References

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the pharmaceutically relevant scaffold, 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. In the absence of direct experimental literature data for this specific molecule, this guide synthesizes foundational NMR principles and comparative spectral data from analogous structures to provide a robust, predictive assignment. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive workflow for structural elucidation of complex heterocyclic systems.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates three key pharmacophoric elements: a pyrazole ring, an amino group, and a nitrophenyl moiety. This combination of functionalities makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules.

Accurate structural characterization is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This note details the rationale and methodology for assigning the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a process critical for confirming its identity and purity.

A key structural feature of this molecule is the potential for tautomerism, a common phenomenon in pyrazole derivatives. The proton on the pyrazole nitrogen can potentially reside on either N1 or N2, leading to an equilibrium between tautomeric forms. This guide will consider this aspect in the spectral interpretation.

Predicted Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this document.

Caption: Molecular structure and atom numbering for this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

3.1. Materials and Reagents

  • This compound (ensure high purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

3.2. Sample Preparation Workflow

nmr_prep_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh ~10-20 mg of the compound dissolve Dissolve in ~0.6 mL of DMSO-d6 weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer mix Ensure homogeneity by gentle vortexing or inversion transfer->mix instrument Place the sample in the NMR spectrometer mix->instrument lock Lock on the deuterium signal of DMSO-d6 instrument->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire_1H Acquire 1H NMR spectrum shim->acquire_1H acquire_13C Acquire 13C{1H} NMR spectrum acquire_1H->acquire_13C

Caption: Workflow for NMR sample preparation and data acquisition.

3.3. Spectrometer Parameters

  • Spectrometer: A 400 MHz (or higher field) spectrometer is recommended for better signal dispersion.

  • Solvent: DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The residual proton signal of DMSO-d₆ at approximately 2.50 ppm and the carbon signal at 39.52 ppm serve as convenient internal references.[1]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum: Analysis and Assignment

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the pyrazole ring proton, and the exchangeable amine and pyrazole NH protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
NH (pyrazole)~12.5 (broad)Singlet-The acidic proton on the pyrazole ring is expected to be significantly deshielded and often appears as a broad singlet due to exchange.
H2'/H6'~8.30Doublet~8.8These protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. They will appear as a doublet due to coupling with H3'/H5'.
H3'/H5'~7.90Doublet~8.8These protons are meta to the nitro group and ortho to the pyrazole substituent. They are less deshielded than H2'/H6' and appear as a doublet.
H4~6.10Singlet-This proton is on the electron-rich pyrazole ring, situated between two nitrogen atoms and adjacent to a carbon bearing an amino group, leading to a relatively upfield chemical shift for an aromatic proton.
NH₂~5.80 (broad)Singlet-The amino protons are exchangeable and typically appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

Causality behind the Assignments:

  • The Nitrophenyl Moiety: The 4-nitrophenyl group is a classic example of a substituted aromatic system. The powerful electron-withdrawing nature of the nitro group deshields the aromatic protons. Protons ortho to the nitro group (H2' and H6') are more deshielded than the meta protons (H3' and H5'). This electronic effect, combined with the predictable splitting pattern of a para-substituted benzene ring (two doublets), makes the assignment of these signals straightforward.

  • The Pyrazole Ring: The lone proton on the pyrazole ring (H4) is expected to be significantly shielded compared to the protons on the nitrophenyl ring. This is due to the electron-donating character of the amino group at C3 and the overall electron-rich nature of the pyrazole ring.

  • Exchangeable Protons: The NH proton of the pyrazole and the NH₂ protons of the amine group are acidic and will readily exchange with each other and with any trace water in the DMSO-d₆ solvent. This exchange process typically leads to signal broadening. The pyrazole NH is expected to be more deshielded due to its involvement in the aromatic system.

Predicted ¹³C NMR Spectrum: Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~160This carbon is attached to the amino group and is part of the pyrazole ring, leading to a downfield shift.
C5~145This carbon is also part of the pyrazole ring and is attached to the nitrophenyl group.
C4'~147This carbon is directly attached to the electron-withdrawing nitro group, causing significant deshielding.
C1'~138This is the ipso-carbon of the phenyl ring attached to the pyrazole.
C2'/C6'~127These carbons are ortho to the nitro group.
C3'/C5'~124These carbons are meta to the nitro group.
C4~90This carbon is in the electron-rich pyrazole ring and is expected to be significantly shielded.

Causality behind the Assignments:

  • Electron-Withdrawing and -Donating Effects: The chemical shifts of the carbon atoms are heavily influenced by the electronic effects of the substituents. The carbon atom attached to the nitro group (C4') is expected to be the most deshielded among the aromatic carbons. Conversely, the carbons of the pyrazole ring are influenced by the electron-donating amino group and the overall electronic nature of the heterocycle.

  • Heterocyclic Carbons: The chemical shifts of the pyrazole carbons (C3, C4, and C5) are characteristic of this heterocyclic system. C3 and C5, being attached to nitrogen atoms, are generally more deshielded than C4. The presence of the amino group at C3 will further influence its chemical shift.

Advanced NMR Techniques for Confirmation

While the one-dimensional ¹H and ¹³C spectra provide a wealth of information, two-dimensional (2D) NMR experiments are invaluable for confirming the assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H4 proton signal to the C4 carbon signal, and the aromatic proton signals to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For instance, the H4 proton should show a correlation to C3 and C5, and the H2'/H6' protons should show correlations to C4' and C1'.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show a correlation between the H2'/H6' and H3'/H5' protons of the nitrophenyl ring.

Conclusion

This application note presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra of this compound based on established principles of NMR spectroscopy and comparison with structurally related molecules. The provided experimental protocol offers a standardized method for obtaining high-quality spectra. The detailed analysis of the expected chemical shifts, multiplicities, and the underlying electronic effects provides a solid framework for the structural elucidation of this important heterocyclic compound. The use of 2D NMR techniques is recommended for unambiguous confirmation of the proposed assignments.

References

Application Notes and Protocols: A Synthetic Protocol for N-Alkylation of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This document provides a comprehensive, in-depth technical guide for the regioselective N-alkylation of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss the critical parameters that govern the reaction's outcome. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-alkylated aminopyrazole derivatives.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The N-alkylation of the pyrazole ring is a pivotal strategy for modulating the physicochemical and pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. Specifically, the N-alkylation of aminopyrazoles, such as this compound, is a key step in the synthesis of potent inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles lies in controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a mixture of regioisomers.[1][2] The specific isomer produced is crucial as it dictates the molecule's three-dimensional structure and its interaction with biological targets.

Mechanistic Considerations: Controlling Regioselectivity

The regiochemical outcome of the N-alkylation of this compound is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[2][3]

  • Steric Hindrance: The bulky 4-nitrophenyl group at the C5 position sterically encumbers the adjacent N1 nitrogen. Consequently, alkylation is generally favored at the less sterically hindered N2 position.[2]

  • Electronic Effects: The electron-withdrawing nature of the 4-nitrophenyl group decreases the electron density and nucleophilicity of the adjacent N1 atom. Conversely, the amino group at the C3 position is electron-donating, which should increase the nucleophilicity of the N2 nitrogen.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio.[1][2] Strong, non-coordinating bases in polar aprotic solvents typically favor the thermodynamically more stable product.

Experimental Protocol: N1-Selective Alkylation

This protocol is optimized for the selective N1-alkylation of this compound, a common objective in the derivatization of pyrazole scaffolds for pharmaceutical applications.[4]

Materials
  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Apparatus for filtration and solvent evaporation

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole in DMF B Add NaH at 0°C A->B Inert Atmosphere C Add Alkyl Halide dropwise B->C Stir for 30 min D Stir at Room Temperature C->D Monitor by TLC E Quench with NH4Cl D->E F Extract with EtOAc E->F G Dry & Concentrate F->G H Column Chromatography G->H I N-alkylated Product H->I Characterization

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equivalent).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Expected Results and Characterization

The successful synthesis of the N-alkylated product can be confirmed by a suite of spectroscopic techniques.

Spectroscopic Data Summary
TechniqueExpected Observations for N-Alkyl-5-(4-nitrophenyl)-1H-pyrazol-3-ylamine
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. For example, a singlet around 3.9 ppm for a methyl group.[5] The chemical shifts of the pyrazole ring protons will also be altered upon N-alkylation.[6]
¹³C NMR Appearance of a new carbon signal for the alkyl group. The chemical shifts of the pyrazole ring carbons will also be affected.[5]
IR Disappearance of the N-H stretching vibration of the pyrazole ring (typically around 3100-3300 cm⁻¹).
Mass Spec The molecular ion peak ([M]⁺) will correspond to the mass of the N-alkylated product.

Note: The exact chemical shifts and peak positions will vary depending on the specific alkyl group introduced and the solvent used for analysis.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Ensure the use of anhydrous solvent and fresh NaH. Increase the reaction time for deprotonation.
Inactive alkylating agent.Use a fresh bottle of the alkyl halide.
Mixture of Regioisomers Reaction conditions not optimal for selectivity.Vary the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Acetonitrile, THF).[1][2] Lowering the reaction temperature may also improve selectivity.
No Reaction Starting material is insoluble.Use a different solvent or increase the reaction temperature after the addition of the alkylating agent.
Conclusion

This application note provides a robust and detailed protocol for the N-alkylation of this compound. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-alkylated product. The methodologies and troubleshooting guide presented here will be a valuable resource for scientists engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

Application Notes and Protocols: Developing Kinase Inhibitors from a 5-(4-Nitrophenyl)pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 5-(4-Nitrophenyl)pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2][3][4] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][5][6][7][8][9][10] This heterocycle is a core component of numerous FDA-approved drugs and clinical candidates.[3][7]

Specifically, the 5-(4-nitrophenyl)pyrazole core has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The nitro group, an electron-withdrawing substituent, has been shown to be optimal in certain pyrazole-based kinase inhibitor series for enhancing potency.[5] This guide provides a comprehensive overview of the strategies and methodologies for developing novel kinase inhibitors based on this scaffold, from initial design and synthesis to detailed biochemical and cellular characterization.

I. Inhibitor Design, Synthesis, and Structural Analysis

The journey of developing a novel kinase inhibitor begins with the rational design and synthesis of a focused library of compounds based on the 5-(4-nitrophenyl)pyrazole core. Structure-activity relationship (SAR) studies are then crucial to identify key structural modifications that enhance potency and selectivity.[11][12][13][14][15]

A. Rationale for Scaffold Selection

The choice of the 5-(4-nitrophenyl)pyrazole core is predicated on several key factors:

  • Proven Bioactivity: Pyrazole-based compounds have a well-documented history of inhibiting a wide range of kinases, including Akt, Aurora kinases, MAP kinases, and receptor tyrosine kinases like EGFR and VEGFR.[1][16]

  • Synthetic Tractability: The pyrazole ring can be synthesized through various established methods, allowing for the facile introduction of diverse substituents at multiple positions to explore the chemical space.[11][17]

  • Favorable Physicochemical Properties: The pyrazole scaffold generally imparts good drug-like properties, which can be fine-tuned through chemical modifications to optimize pharmacokinetic profiles.[8]

B. General Synthetic Strategy

A common and efficient method for synthesizing 3,4,5-substituted pyrazole derivatives is the 1,3-dipolar cycloaddition reaction.[11][17] A representative synthetic scheme is outlined below.

Protocol 1: Synthesis of a Representative 5-(4-Nitrophenyl)pyrazole Derivative

Objective: To synthesize a model compound to initiate SAR studies.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Claisen Condensation: React a substituted acetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a 1,3-dicarbonyl intermediate.

  • Cyclization: Treat the dicarbonyl intermediate with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol. This step forms the pyrazole ring.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 5-(4-nitrophenyl)pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[16][18]

C. Structure-Activity Relationship (SAR) Studies

Once a small library of compounds is synthesized, SAR studies are conducted to understand how different chemical modifications impact kinase inhibitory activity. This involves systematically altering substituents on the pyrazole core and the phenyl ring and assessing the effect on potency and selectivity.

Table 1: Exemplar SAR Data for a Hypothetical Series of 5-(4-Nitrophenyl)pyrazole Inhibitors

Compound IDR1 (Position 1)R2 (Position 3)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
LEAD-001 HPhenyl50500
LEAD-002 MethylPhenyl75600
LEAD-003 H4-Chlorophenyl25450
LEAD-004 H4-Methoxyphenyl1501200

This data is illustrative and serves to demonstrate the principles of SAR analysis.

II. Biochemical and Cellular Screening Cascade

A hierarchical screening approach is essential for efficiently identifying and characterizing promising lead compounds. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[4][19][]

A. In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[4] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.[1]

  • Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

B. Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a cellular context, taking into account factors like cell permeability and target engagement.[19][21][22]

1. Cellular Phosphorylation Assays

These assays measure the phosphorylation of a downstream substrate of the target kinase within the cell.[22] A decrease in substrate phosphorylation upon treatment with an inhibitor indicates target engagement and inhibition of the signaling pathway. Western blotting is a common technique for this purpose.[6]

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To assess the effect of a test compound on the phosphorylation of a downstream target in a specific cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an ECL substrate and an imaging system.[6]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH.[6]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

2. Cell Proliferation/Viability Assays

These assays determine the effect of the inhibitor on the growth and survival of cancer cells. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[18]

Protocol 4: MTT Cell Proliferation Assay

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

III. Lead Optimization and In Vivo Studies

Following the identification of promising hits from the initial screening, the lead optimization phase aims to improve the potency, selectivity, and pharmacokinetic properties of the compounds. This iterative process involves further chemical synthesis and biological testing. Promising lead candidates are then advanced to in vivo studies to evaluate their efficacy and safety in animal models.[16][17]

A. Workflow for Kinase Inhibitor Development

The overall workflow for developing kinase inhibitors from the 5-(4-nitrophenyl)pyrazole core is a multi-step process that requires a systematic and integrated approach.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization & Optimization cluster_2 Phase 3: Preclinical Development Scaffold_Selection Scaffold Selection: 5-(4-Nitrophenyl)pyrazole Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Screening Primary Biochemical Screening (IC50) Library_Synthesis->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Cell-Based_Assays Cell-Based Assays (Phosphorylation, Proliferation) Hit_Identification->Cell-Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell-Based_Assays->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Toxicity_Studies Toxicity & Safety Pharmacology In_Vivo_Studies->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: Workflow for Kinase Inhibitor Development.

B. Key Signaling Pathways

The 5-(4-nitrophenyl)pyrazole scaffold has the potential to target multiple oncogenic signaling pathways. Two of the most critical pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 5-(4-Nitrophenyl)pyrazole Inhibitor Inhibitor->Akt inhibits

Caption: The PI3K/Akt Signaling Pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Inhibitor 5-(4-Nitrophenyl)pyrazole Inhibitor Inhibitor->Raf inhibits

Caption: The MAPK/ERK Signaling Pathway.

IV. Conclusion

The 5-(4-nitrophenyl)pyrazole scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic approach, combining rational design, efficient synthesis, and a robust screening cascade, is essential for identifying and optimizing lead compounds with therapeutic potential. The protocols and workflows outlined in this guide provide a foundational framework for researchers to effectively navigate the early stages of drug discovery in this important area.

V. References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

  • Benchchem. Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide.

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

  • Yingling, J. M., et al. (2004). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry.

  • Hassan, A. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH.

  • Gali, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

  • Abdel-Ghani, T. M., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC.

  • S. M. F. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

  • BOC Sciences. Targeted Kinase Inhibitor Activity Screening.

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.

  • Wang, Z., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

  • Voll, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

  • Al-Hussain, S. A., & Ali, H. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.

  • Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

  • Kumar, R., & Tripti, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

  • Asati, V., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.

  • Reipas, K. M., et al. (2017). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC - NIH.

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.

  • Kumar, R., & Tripti, G. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate.

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

  • Anizon, F., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.

  • Ali, O. M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. NIH.

  • Voll, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

  • Loll, N., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • Eurtivong, C., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.

References

Application Notes and Protocols for the Use of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Its unique ability to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic and pharmacodynamic profiles. Within this important class of heterocycles, this compound emerges as a particularly strategic building block for solid-phase organic synthesis (SPOS) and the generation of combinatorial libraries.

The key to its utility lies in its trifunctional nature: the reactive primary amine at the 3-position, the potential for substitution on the pyrazole nitrogen, and the nitro group on the phenyl ring. The primary amine serves as an excellent handle for immobilization onto a solid support or for initial diversification. The nitro group, a versatile functional group, can be readily reduced to an amine, providing a secondary point for diversification. This multi-faceted reactivity, combined with the inherent biological relevance of the pyrazole core, makes this compound an ideal starting point for the efficient, high-throughput synthesis of novel compound libraries aimed at various therapeutic targets, particularly protein kinases.

This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis, offering detailed protocols, mechanistic insights, and data presentation to empower researchers in their drug discovery endeavors.

I. Core Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and reproducible solid-phase synthesis.

PropertyValueSource
CAS Number 78583-83-2[1]
Molecular Formula C₉H₈N₄O₂[1]
Molecular Weight 204.19 g/mol [1]
Appearance Typically a yellow to orange solidN/A
Melting Point 248-253 °C[1]
Solubility Soluble in DMF, DMSO; sparingly soluble in other common organic solvents.General Chemical Knowledge
Storage Store in a cool, dry place away from light and moisture.General Chemical Knowledge

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

II. Strategic Approaches to Solid-Phase Synthesis

The successful implementation of this compound in SPOS hinges on a well-defined strategy encompassing resin selection, linker chemistry, and a logical workflow for diversification.

A. Resin and Linker Selection: The Foundation of the Synthesis

The choice of solid support and linker is critical as it dictates the conditions for compound attachment, reaction compatibility, and ultimately, the cleavage of the final products from the resin.

  • Resin Selection: Polystyrene-based resins, such as Merrifield or Rink Amide resins, are commonly employed due to their mechanical stability and compatibility with a broad range of organic solvents.[2] For syntheses where swelling properties are crucial, PEG-grafted polystyrene resins (e.g., TentaGel) offer improved performance.[2]

  • Linker Strategy: The linker connects the pyrazole scaffold to the resin. The choice of linker determines the nature of the cleavable bond and the conditions required for product release.

    • Traceless Linkers: These linkers are designed to be cleaved without leaving any residual functionality on the final product. This is highly desirable in drug discovery as it avoids introducing potentially undesirable moieties.

    • Safety-Catch Linkers: This sophisticated strategy involves a linker that is stable to the reaction conditions used for library synthesis but can be "activated" by a specific chemical transformation to become labile for cleavage.[3][4][5] This allows for greater flexibility in the synthetic route.

B. Immobilization of the Pyrazole Scaffold

The primary amino group of this compound provides a convenient and robust handle for attachment to the solid support.

Workflow for Immobilization:

G Resin Resin with Linker (e.g., Rink Amide) Activated_Resin Activated Resin (e.g., Fmoc-protected) Resin->Activated_Resin Pre-activation Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Activated_Resin->Deprotection Coupling Coupling Reaction (e.g., DIC/HOBt) Deprotection->Coupling Pyrazole This compound Pyrazole->Coupling Immobilized_Pyrazole Immobilized Pyrazole Scaffold Coupling->Immobilized_Pyrazole

Caption: Immobilization of the pyrazole scaffold onto a solid support.

III. Diversification of the Immobilized Scaffold: Building the Library

Once the this compound scaffold is securely attached to the solid support, a combinatorial library can be constructed by systematically introducing diversity at various positions of the molecule.

A. Diversification at the Pyrazole Nitrogen (N1/N2)

The pyrazole ring nitrogens can be alkylated or arylated to introduce the first point of diversity.

Workflow for N-Alkylation/Arylation:

G Immobilized_Pyrazole Immobilized Pyrazole Scaffold Reaction N-Alkylation/ N-Arylation Immobilized_Pyrazole->Reaction Base Base (e.g., NaH, DBU) Base->Reaction RX Alkyl/Aryl Halide (R-X) RX->Reaction N_Diversified_Pyrazole N-Diversified Pyrazole Reaction->N_Diversified_Pyrazole

Caption: Diversification at the pyrazole nitrogen.

B. Reduction of the Nitro Group and Subsequent Derivatization

The nitro group on the phenyl ring serves as a latent amino group, providing a second point for diversification.

Workflow for Nitro Reduction and Acylation/Sulfonylation:

G N_Diversified_Pyrazole N-Diversified Pyrazole Reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O) N_Diversified_Pyrazole->Reduction Amino_Pyrazole Amino-Derivatized Pyrazole Reduction->Amino_Pyrazole Acylation Acylation/Sulfonylation Amino_Pyrazole->Acylation Acylating_Agent Acylating/Sulfonylating Agent (R'COCl or R'SO₂Cl) Acylating_Agent->Acylation Fully_Diversified_pyrazole Fully_Diversified_pyrazole Acylation->Fully_Diversified_pyrazole Fully_Diversified_Pyrazole Fully Diversified Pyrazole

Caption: Diversification via nitro group reduction and subsequent derivatization.

IV. Detailed Experimental Protocols

The following protocols provide a starting point for the solid-phase synthesis of a diversified pyrazole library based on the this compound scaffold. Optimization may be required based on the specific building blocks used.

Protocol 1: Immobilization of this compound on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc-Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the resin for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling: In a separate flask, dissolve this compound (3 eq.), 1-hydroxybenzotriazole (HOBt, 3 eq.), and N,N'-diisopropylcarbodiimide (DIC, 3 eq.) in DMF (5 mL). Add this solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: N-Alkylation of Immobilized Pyrazole
  • Resin Swelling: Swell the pyrazole-functionalized resin (from Protocol 1) in anhydrous tetrahydrofuran (THF, 10 mL) for 30 minutes.

  • Deprotonation: Add a solution of sodium hydride (NaH, 5 eq., 60% dispersion in mineral oil, washed with hexanes) in THF (5 mL) to the resin. Agitate the mixture at room temperature for 1 hour.

  • Alkylation: Add the desired alkyl halide (R-X, 5 eq.) to the reaction mixture.

  • Reaction: Agitate the reaction at room temperature for 16-24 hours.

  • Washing: Quench the reaction by carefully adding methanol. Wash the resin with THF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Reduction of the Nitro Group
  • Resin Swelling: Swell the N-alkylated pyrazole resin (from Protocol 2) in DMF (10 mL) for 30 minutes.

  • Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq.) in DMF (10 mL). Add this solution to the resin.

  • Reaction: Agitate the reaction mixture at 50 °C for 12 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL), a solution of 5% diisopropylethylamine (DIPEA) in DMF (3 x 10 mL) to neutralize any residual acid, DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Acylation of the Aryl Amine
  • Resin Swelling: Swell the amino-functionalized resin (from Protocol 3) in DCM (10 mL) for 30 minutes.

  • Acylation: Add a solution of the desired acyl chloride or sulfonyl chloride (R'COCl or R'SO₂Cl, 5 eq.) and DIPEA (5 eq.) in DCM (10 mL) to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 6-12 hours.

  • Washing: Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage from the Resin and Product Isolation
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage: Add the cleavage cocktail (10 mL) to the fully diversified resin (from Protocol 4). Agitate at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Collect the solid by filtration and purify by preparative HPLC to obtain the final compound.

V. Data and Expected Outcomes

The success of each step in the solid-phase synthesis can be monitored using qualitative tests (e.g., Kaiser test for primary amines) and by cleaving a small amount of resin-bound material for analysis by LC-MS.

Table of Representative Diversification Building Blocks and Expected Products:

R (from Protocol 2)R' (from Protocol 4)Expected Product Structure
MethylBenzoylN-(4-(3-amino-1-methyl-1H-pyrazol-5-yl)phenyl)benzamide
EthylPhenylsulfonylN-(4-(3-amino-1-ethyl-1H-pyrazol-5-yl)phenyl)benzenesulfonamide
BenzylAcetylN-(4-(3-amino-1-benzyl-1H-pyrazol-5-yl)phenyl)acetamide

Note: The final products are depicted after cleavage from the Rink Amide resin, which yields a C-terminal amide.

VI. Conclusion

This compound is a highly versatile and strategically valuable scaffold for the solid-phase synthesis of diverse chemical libraries. The protocols and workflows outlined in this guide provide a robust framework for researchers to efficiently generate novel pyrazole-based compounds with significant potential for drug discovery. The ability to introduce multiple points of diversity in a systematic and high-throughput manner makes this approach particularly well-suited for the exploration of structure-activity relationships and the identification of new therapeutic leads.

VII. References

  • Dodd, D. S., et al. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles. Journal of Combinatorial Chemistry, 7(4), 584-8. --INVALID-LINK--[6]

  • Ma, W., et al. (2009). Efficient synthesis of trisubstituted pyrazoles and isoxazoles using a traceless "catch and release" solid-phase strategy. Journal of Combinatorial Chemistry, 11(4), 697-703. --INVALID-LINK--[7]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. --INVALID-LINK--[3]

  • Oehlrich, D., et al. (1996). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 1(1), 8-24. --INVALID-LINK--[8]

  • J&K Scientific. This compound, 99%. --INVALID-LINK--[1]

  • Albericio, F., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. --INVALID-LINK--[5][9]

  • James, G. L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3469. --INVALID-LINK--[4]

  • Meldal, M. (1997). Properties of solid supports. Methods in Enzymology, 289, 83-104. --INVALID-LINK--[2]

References

Application Notes and Protocols for the Scalable Synthesis of 5-Amino-3-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-3-arylpyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceutical agents and agrochemicals. As demand for these scaffolds increases, the need for robust, scalable, and economically viable synthetic protocols is paramount. This document provides a comprehensive guide to the scale-up of 5-amino-3-arylpyrazole synthesis, focusing on the prevalent and versatile pathway from β-ketonitriles and hydrazine derivatives. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, addresses the practical challenges of scaling up, and outlines rigorous safety and quality control measures. The protocols and insights presented herein are designed to be self-validating, empowering researchers and production chemists to confidently and efficiently produce these valuable compounds on a larger scale.

Introduction: The Importance of 5-Amino-3-Arylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the 5-amino-3-aryl substitution pattern, in particular, has proven to be a rich source of biologically active molecules. These compounds are key building blocks in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The development of efficient and scalable synthetic routes is crucial for advancing the research and development of new chemical entities based on this versatile framework.

Mechanistic Insights: The "Why" Behind the Synthesis

The most common and scalable synthesis of 5-amino-3-arylpyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues during scale-up.

The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This step is often acid-catalyzed to activate the carbonyl group.

  • Intramolecular Cyclization (Thorpe-Ziegler Type Reaction): The hydrazone then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring.[3][4] This intramolecular cyclization is a type of Thorpe-Ziegler reaction, a powerful method for ring formation.[5]

Visualizing the Reaction Mechanism

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Aryl β-Ketonitrile C Hydrazone Intermediate A->C Nucleophilic Attack (Hydrazone Formation) B Hydrazine Derivative B->C D 5-Amino-3-Arylpyrazole C->D Intramolecular Cyclization (Thorpe-Ziegler Type)

Caption: Reaction mechanism for the synthesis of 5-amino-3-arylpyrazoles.

Scalable Synthesis Protocol: A Representative Example

This protocol details the synthesis of 5-amino-3-phenyl-1H-pyrazole on a multi-gram scale. The principles and techniques described can be adapted for other 3-aryl substituted pyrazoles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzoylacetonitrile≥98%Standard chemical supplier
Hydrazine hydrate64-65% solution in waterStandard chemical supplierCaution: Toxic and corrosive.[6]
Ethanol200 proof, anhydrousStandard chemical supplier
Glacial Acetic AcidACS gradeStandard chemical supplierCatalyst
Deionized WaterIn-house
Celite®Standard chemical supplierFor filtration
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a glass or PTFE paddle

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Addition funnel

  • Buchner funnel and filter flask

  • Vacuum pump

  • Drying oven

Step-by-Step Procedure
  • Reaction Setup:

    • Set up the 2 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and addition funnel in a well-ventilated fume hood.

    • Ensure all glassware is dry.

    • Charge the flask with benzoylacetonitrile (145 g, 1.0 mol) and ethanol (1 L).

    • Begin stirring the mixture to dissolve the benzoylacetonitrile.

  • Reagent Addition:

    • In a separate beaker, carefully prepare a solution of hydrazine hydrate (60 mL, ~1.2 mol) in ethanol (100 mL). Caution: Hydrazine is toxic and corrosive. Wear appropriate personal protective equipment (PPE).[6][7]

    • Add glacial acetic acid (5 mL) to the hydrazine solution.

    • Transfer the hydrazine/acetic acid solution to the addition funnel.

    • Add the hydrazine solution dropwise to the stirred solution of benzoylacetonitrile over approximately 30-45 minutes. An exotherm may be observed. Maintain the temperature below 40 °C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

    • Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold ethanol (2 x 100 mL) and then with deionized water (2 x 100 mL).

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Scalable Purification: Recrystallization

For many 5-amino-3-arylpyrazoles, recrystallization is a more practical purification method on a large scale than column chromatography.

  • Solvent Selection: A suitable solvent system for recrystallization should be identified at a small scale. A common choice is an ethanol/water mixture.

  • Procedure:

    • Transfer the crude 5-amino-3-phenyl-1H-pyrazole to a large Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to dissolve the solid.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • If the solution has any color, you can add a small amount of activated charcoal and hot filter through a pad of Celite®.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Challenges and Considerations for Scale-Up

Scaling up a chemical synthesis is not always a linear process.[8] Several factors need to be carefully considered:

  • Heat Transfer: The exothermic nature of the initial hydrazone formation can become a significant issue in large reactors. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[9] Ensure adequate cooling capacity and consider slower addition rates of reagents.

  • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized "hot spots." Use appropriate stirring equipment (e.g., mechanical stirrer with a suitable impeller) and ensure the vessel is properly baffled.[10]

  • Reagent Addition: The rate of addition of hydrazine can significantly impact the reaction's safety and selectivity. A controlled addition rate is essential to manage the exotherm.

  • Solid Handling: On a larger scale, handling and transferring large quantities of solids can be challenging. Ensure appropriate equipment is available for charging solids and collecting the final product.

Visualizing the Scale-Up Workflow

G cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kg) cluster_production Production Scale (multi-kg) lab_synth Synthesis in Round-Bottom Flask lab_purify Purification (e.g., Chromatography) lab_synth->lab_purify lab_qc Initial QC lab_purify->lab_qc pilot_synth Synthesis in Jacketed Reactor lab_qc->pilot_synth Scale-Up Considerations: - Heat/Mass Transfer - Safety Review pilot_purify Purification (Recrystallization) pilot_synth->pilot_purify pilot_qc In-Process Controls & Final QC pilot_purify->pilot_qc prod_synth Synthesis in Large-Scale Reactor pilot_qc->prod_synth Process Optimization & Validation prod_purify Large-Scale Recrystallization/ Filtration prod_synth->prod_purify prod_qc Comprehensive QC & Release Testing prod_purify->prod_qc

Caption: A typical workflow for scaling up the synthesis of 5-amino-3-arylpyrazoles.

Safety and Hazard Management

A thorough risk assessment is mandatory before performing any chemical synthesis, especially on a larger scale.

  • Hydrazine and its Derivatives:

    • Hazards: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6][11] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[12][13]

    • Handling: Always handle hydrazine and its solutions in a well-ventilated fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.[5][14] An emergency eyewash and shower must be readily accessible.

    • Waste Disposal: Hydrazine waste is considered hazardous and must be disposed of according to local regulations. Do not mix hydrazine waste with other chemical waste streams, especially those containing oxidizing agents.[5]

  • β-Ketonitriles:

    • Hazards: While generally less hazardous than hydrazine, β-ketonitriles can be irritating to the skin, eyes, and respiratory tract. Some may be toxic.

    • Handling: Handle in a fume hood and wear standard PPE. Avoid generating dust.

  • General Precautions:

    • Be aware of the potential for exotherms, especially during the initial addition of hydrazine.

    • Ensure that all equipment is properly assembled and secured.

    • Have appropriate spill control materials readily available.

Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized 5-amino-3-arylpyrazole, the following analytical techniques are recommended:

Analytical MethodPurposeTypical Results
Melting Point Preliminary identification and purity assessmentA sharp melting point range close to the literature value indicates high purity.
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessmentThe spectra should be consistent with the expected structure of the 5-amino-3-arylpyrazole. The absence of significant impurity peaks is crucial.
Mass Spectrometry (MS) Determination of molecular weightThe observed molecular ion peak should correspond to the calculated molecular weight of the product.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationA single major peak with a purity of >98% is typically desired.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysisCharacteristic peaks for N-H (amine), C=N (pyrazole ring), and aromatic C-H stretches should be present.

Conclusion

The synthesis of 5-amino-3-arylpyrazoles via the condensation of β-ketonitriles and hydrazines is a robust and scalable method. By understanding the underlying reaction mechanism, carefully considering the challenges of heat and mass transfer, and implementing rigorous safety and quality control procedures, researchers and production chemists can efficiently and safely produce these valuable compounds on a large scale. The detailed protocol and guidelines provided in this document serve as a solid foundation for the successful scale-up of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The aminopyrazole moiety, in particular, serves as a versatile framework for developing ligands that can interact with various biological targets like kinases and cyclooxygenase (COX) enzymes.[5][6][7] this compound is a key starting material in this context. The presence of a reactive primary amino group at the 3-position and a nitro group on the phenyl ring at the 5-position offers two distinct points for chemical modification, allowing for the generation of diverse compound libraries for drug screening.

This guide provides a comprehensive overview of established and innovative protocols for the selective functionalization of the amino group in this compound. We will delve into the mechanistic underpinnings of each reaction type, offering practical insights to enable researchers to synthesize novel pyrazole derivatives with high efficiency and purity.

Core Structure and Reactivity

The reactivity of this compound is dictated by the electronic properties of the pyrazole ring and its substituents. The amino group at the 3-position is nucleophilic and readily participates in reactions with various electrophiles. The electron-withdrawing nature of the 4-nitrophenyl group at the 5-position influences the overall electron density of the pyrazole ring system.

Part 1: Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental transformations for converting the primary amino group into amides and sulfonamides, respectively. These functional groups are prevalent in many bioactive molecules, often contributing to improved binding affinity and pharmacokinetic properties.

N-Acylation: Synthesis of Pyrazolyl Amides

The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives.

Underlying Chemistry and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride) and deprotonation by a base yields the stable amide product. The choice of base is crucial to neutralize the acid byproduct and to prevent side reactions.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.2 eq) to the solution.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Sulfonylation: Synthesis of Pyrazolyl Sulfonamides

The synthesis of sulfonamides is achieved by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base.

Expert Insights on Sulfonylation

Sulfonylation reactions often require slightly more forcing conditions compared to acylation due to the lower reactivity of sulfonyl chlorides.[8][9] The choice of solvent and base can significantly impact the reaction yield and purity. Pyridine can serve as both a base and a solvent in these reactions.

Experimental Protocol: General Procedure for N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a tertiary amine base (e.g., TEA)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or the chosen solvent system in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.

Table 1: Comparison of Acylation and Sulfonylation Conditions

Reaction TypeElectrophileBaseSolventTypical Reaction Time
N-AcylationAcid Chloride/AnhydrideTEA, DIPEADCM, THF, DMF2-12 hours
N-SulfonylationSulfonyl ChloridePyridine, TEAPyridine, DCM4-24 hours

Part 2: Diazotization and Subsequent Coupling Reactions

Diazotization of the primary amino group of this compound forms a highly reactive diazonium salt. This intermediate can then be used in various coupling reactions to introduce a wide range of functionalities.

Formation of the Pyrazolyl Diazonium Salt

The diazotization reaction is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

Causality Behind Experimental Choices

The low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt, as it can be explosive if isolated or allowed to warm.[10] An excess of the mineral acid is used to maintain a low pH and prevent the formation of diazoamino compounds.

Experimental Protocol: Diazotization

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of the chosen mineral acid and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution containing the diazonium salt is used immediately in the next step.

Azo Coupling: Synthesis of Azo Dyes

The pyrazolyl diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds.[11]

Workflow for Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Aminopyrazole 5-(4-Nitrophenyl)-2H- pyrazol-3-ylamine Diazonium_Salt Pyrazolyl Diazonium Salt Aminopyrazole->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Product Azo-Linked Pyrazole Diazonium_Salt->Azo_Product Coupling Reaction Coupling_Partner Electron-Rich Aromatic (e.g., Phenol) Coupling_Partner->Azo_Product

Caption: Workflow for the synthesis of azo-linked pyrazoles.

Experimental Protocol: Azo Coupling

Materials:

  • Solution of the pyrazolyl diazonium salt (from the previous step)

  • Electron-rich coupling partner (e.g., phenol, β-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or sodium acetate solution

Procedure:

  • Dissolve the coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide or a suitable buffer.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling partner with constant stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • The colored azo product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purify by recrystallization if necessary.

Part 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and allows for the introduction of a wide variety of alkyl or aryl groups to the amino function via an imine intermediate.[12]

Mechanism and Key Considerations

The reaction involves the initial formation of an imine or enamine by the condensation of the aminopyrazole with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine.

Choosing the Right Reducing Agent

The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[13][14] Sodium borohydride (NaBH₄) can also be used, but it is often added after the imine has had sufficient time to form.[14]

Experimental Protocol: One-Pot Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), methanol, THF)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen anhydrous solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-substituted aminopyrazole.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Features
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFMild and selective, moisture-sensitive.[13]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolWater-stable, can be used in protic solvents.[13]
Sodium BorohydrideNaBH₄Methanol, EthanolLess selective, added after imine formation.[13]

Logical Flow of Reductive Amination

Reductive_Amination_Logic Start Start: Aminopyrazole + Aldehyde/Ketone Imine_Formation Imine Formation (Condensation) Start->Imine_Formation Catalytic Acid Reduction In situ Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Final Product: N-Substituted Aminopyrazole Reduction->Product

Caption: Logical steps in a one-pot reductive amination protocol.

Conclusion

The functionalization of the amino group in this compound provides a versatile platform for the synthesis of a wide range of novel pyrazole derivatives. The protocols detailed in this guide for acylation, sulfonylation, diazotization, and reductive amination offer robust and reproducible methods for researchers in medicinal chemistry and drug development. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies to optimize your reaction conditions and ensure high-quality outcomes.

Core Synthesis Pathway & Mechanism

The most reliable and common method for synthesizing 5-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable, five-membered aminopyrazole ring after tautomerization.[1][2]

The primary starting material for this synthesis is 3-(4-nitrophenyl)-3-oxopropanenitrile .

General Reaction Workflow

Here is a visualization of the primary synthetic route.

Start 3-(4-Nitrophenyl)-3-oxopropanenitrile (β-Ketonitrile) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Solvent Solvent (e.g., Ethanol) + Optional Acid Catalyst Solvent->Intermediate Reaction Conditions

Caption: General synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a common issue that can typically be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or workup/purification losses.

  • Reaction Conditions:

    • Temperature: This cyclocondensation often requires heat to proceed at an efficient rate. Refluxing in a solvent like ethanol (around 70-80 °C) is a standard practice.[3] Insufficient temperature will lead to an incomplete reaction.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reflux period.

    • Catalysis: While the reaction can proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid can significantly accelerate the initial hydrazone formation, which is often the rate-limiting step.[4]

  • Reagent Quality:

    • Hydrazine Hydrate: This reagent is highly hygroscopic and can degrade upon exposure to air and CO₂. Use a freshly opened bottle or a properly stored reagent. The presence of excess water can alter the reaction kinetics.

    • β-Ketonitrile Stability: Ensure the starting material, 3-(4-nitrophenyl)-3-oxopropanenitrile, is pure. Impurities from its synthesis can interfere with the cyclization.

  • Side Reactions: The primary side reaction is often the formation of undesired isomers or degradation of the product under harsh conditions (e.g., excessively high temperatures or prolonged reaction times). Sticking to the optimized conditions is crucial.

  • Workup and Purification: The product is a solid with a relatively high melting point (255-259 °C).[5] It may precipitate from the reaction mixture upon cooling. Ensure complete precipitation by cooling the mixture in an ice bath before filtration. Significant product loss can occur if the chosen recrystallization solvent has too high of a solubility for your product.

Q2: I'm observing multiple spots on my TLC plate and facing difficulties with purification. What are the likely impurities and how can I remove them?

A2: The most common impurities are unreacted starting materials and potential side products.

  • Identifying Impurities:

    • Unreacted β-ketonitrile: This will typically have a different Rf value than the product. Co-spotting your reaction mixture with the starting material on a TLC plate will confirm its presence.

    • Hydrazine: Usually removed during aqueous workup.

    • Side Products: Although this reaction is generally clean, alternative cyclization pathways or dimerization are theoretically possible, though less common.

  • Purification Strategy:

    • Precipitation & Filtration: As the first step, cooling the reaction mixture should cause the product to crystallize. Washing the crude solid with cold ethanol can remove more soluble impurities.

    • Recrystallization: This is the most effective method. The choice of solvent is critical. Ethanol is a common choice. You may need to experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find conditions where the product is soluble at high temperatures but sparingly soluble when cold, while impurities remain in the solution.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a viable alternative. A gradient elution starting from a non-polar system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the components.

Q3: My TLC analysis shows no product formation even after several hours of reflux. What should I do?

A3: This indicates a fundamental issue with the reaction setup or reagents. A systematic check is required.

Troubleshooting Workflow for a Stalled Reaction

Start Reaction Stalled (No Product on TLC) CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions Hydrazine Is Hydrazine Hydrate fresh? CheckReagents->Hydrazine Temp Is Temperature correct? (e.g., Refluxing) CheckConditions->Temp Ketonitrile Is β-Ketonitrile pure? Hydrazine->Ketonitrile Yes Action1 Use fresh Hydrazine Hydrate Hydrazine->Action1 No Action2 Purify starting material Ketonitrile->Action2 No Restart Restart Reaction Ketonitrile->Restart Yes Catalyst Was Acid Catalyst added? Temp->Catalyst Yes Action3 Ensure proper heating/reflux Temp->Action3 No Action4 Add catalytic Glacial Acetic Acid Catalyst->Action4 No Catalyst->Restart Yes Action1->Restart Action2->Restart Action3->Restart Action4->Restart

Caption: A logical workflow for troubleshooting a stalled reaction.

Q4: The NMR spectrum of my final product is confusing, suggesting multiple compounds, but my TLC and melting point indicate it's pure. What could be the cause?

A4: This is a classic issue related to the inherent chemical nature of aminopyrazoles: tautomerism . The product, this compound, can exist in several tautomeric forms that may be in equilibrium in solution.[6][7] This can result in peak broadening or the appearance of more signals in the ¹H and ¹³C NMR spectra than expected for a single structure.

Common Tautomeric Forms

Tautomers T1 Amine-1H-pyrazole (Major Form) T2 Amine-2H-pyrazole T1->T2 T3 Imino-pyrazoline T2->T3

Caption: Tautomeric equilibrium in aminopyrazoles.

The exact equilibrium depends on the solvent, temperature, and pH. Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or performing a variable temperature (VT-NMR) experiment can sometimes help resolve or identify the exchanging species. An X-ray and NMR study has confirmed the existence of such tautomerism in similar 3(5)-amino-5(3)-arylpyrazoles.[6]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis.

Reactants:

  • 3-(4-nitrophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-nitrophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (approx. 10 mL per gram of ketonitrile).

  • Stir the mixture to achieve a suspension or solution.

  • Add hydrazine hydrate (1.5 eq) dropwise to the mixture, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the starting ketonitrile spot has disappeared.

  • Once complete, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize product precipitation.

  • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum. For further purification, the solid can be recrystallized from ethanol.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the reaction outcome. This is a generalized guide for optimization efforts.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature Room TempLowHigh (if it reacts)Reaction rate is very slow.
Reflux (70-80°C)Optimal HighProvides sufficient energy for cyclization without significant product degradation.[3]
> 100°CMay DecreaseMay DecreasePotential for side reactions and product degradation increases.
Catalyst NoneModerateHighReaction proceeds but may be slow.
Acetic AcidOptimal HighCatalyzes the initial, often rate-limiting, hydrazone formation.[4]
Solvent EthanolOptimal HighGood solubility for reactants at reflux, allows product to precipitate upon cooling.
WaterLowLowPoor solubility of organic starting material can lead to a heterogeneous and inefficient reaction.
Acetic Acid (as solvent)HighMay DecreaseDrives the reaction forward but can make product isolation more difficult and may require neutralization.[8]

References

Technical Support Center: Purification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine (CAS 78583-83-2). This aminopyrazole derivative is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutic agents and functional materials.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges encountered during the purification of this compound from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization reaction between a β-ketonitrile precursor (derived from 4-nitroacetophenone) and hydrazine. Potential byproducts include:

  • Unreacted Starting Materials: Residual β-ketonitrile and hydrazine hydrate.

  • Regioisomers: Formation of the isomeric 3-(4-Nitrophenyl)-2H-pyrazol-5-ylamine can occur, although it is often the minor product.

  • Oxidation Byproducts: The aminopyrazole moiety can be susceptible to oxidation, leading to colored impurities.

  • Solvent Adducts: Residual high-boiling point solvents like DMSO or DMF used in the reaction.

Q2: What is the recommended first-pass purification strategy for the crude product?

A: For most cases, recrystallization is the most efficient and scalable initial purification method. The high melting point (248-253 °C) and crystalline nature of this compound make it an excellent candidate for this technique.[2] Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane is often a good starting point.[3][4]

Q3: When should I consider using column chromatography?

A: Column chromatography is necessary when:

  • Recrystallization fails to remove closely related impurities, such as regioisomers.

  • The crude product is an oil or amorphous solid that will not crystallize ("oiling out").[3]

  • Multiple colored impurities are present. The strong nitro group and aromatic rings in the target compound and related impurities allow for good separation on silica gel based on polarity differences.[5]

  • A very high purity (>99.5%) is required for sensitive downstream applications.

Q4: Can acid-base extraction be used for purification?

A: Yes, this can be a useful technique. The primary amine group on the pyrazole ring is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities.

Causality: The basicity of the exocyclic amino group allows it to be selectively protonated, transferring the desired compound to the aqueous phase. Neutral impurities remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaHCO₃ or dilute NaOH) to regenerate the free amine, which typically precipitates and can be collected by filtration.[4] However, be aware that the nitro group can be sensitive to strongly basic conditions.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
Potential Cause Explanation & Solution
Cooling Too Rapidly Rapid cooling does not provide sufficient time for an ordered crystal lattice to form. Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. If necessary, insulate the flask with glass wool or a towel. Once at room temperature, it can be moved to a 4 °C refrigerator.
Solvent Choice is Suboptimal The solvent may be too good, keeping the compound dissolved even at low temperatures. The high polarity of the nitro and amine groups requires a relatively polar solvent.[6] Solution: Use a mixed-solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone). Then, add a hot "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[3]
Presence of Insoluble Impurities Impurities can inhibit crystal nucleation. Solution: After dissolving the crude product in the minimum amount of hot solvent, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing the solution to cool.
Issue 2: My compound co-elutes with an impurity during column chromatography.
Potential Cause Explanation & Solution
Incorrect Mobile Phase Polarity The polarity of the eluent is not optimized to differentiate between the compound of interest and the impurity. Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good solvent system will give your target compound an Rf value of ~0.3 and show clear separation from impurities. For nitroaromatic compounds, mixtures of hexane and ethyl acetate or dichloromethane and methanol are common choices.[5]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. Solution: As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Poor Column Packing Channels or cracks in the silica bed provide a path for the sample to travel down the column without proper interaction with the stationary phase. Solution: Ensure the silica slurry is homogenous and well-settled before loading the sample. Gently tap the column while packing and running to settle the silica bed uniformly.
Table 1: Recommended TLC Solvent Systems for Method Development
SystemRatio (v/v)PolarityComments
Hexane : Ethyl Acetate70 : 30Low-MediumGood starting point for many aromatic compounds.
Hexane : Ethyl Acetate50 : 50MediumIncreases polarity to move more polar compounds up the plate.
Dichloromethane : Methanol98 : 2Medium-HighEffective for separating polar compounds like aminopyrazoles.[4]
Dichloromethane : Methanol95 : 5HighUse if the compound is not moving from the baseline in other systems.

Experimental Protocols & Workflows

Purification Decision Workflow

The following diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow cluster_0 Start: Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Check & Final Product Start Crude 5-(4-Nitrophenyl)- 2H-pyrazol-3-ylamine TLC Analyze by TLC/ LC-MS Start->TLC Decision1 Is the major spot well-separated & product a solid? TLC->Decision1 Recrystallize Protocol 1: Recrystallization Decision1->Recrystallize Yes Column Proceed to Column Chromatography Decision1->Column No / Oily Product PurityCheck Check Purity (NMR, LC-MS, MP) Recrystallize->PurityCheck Column->PurityCheck FinalProduct Pure Product (>98%) PurityCheck->FinalProduct

Caption: Decision workflow for purifying crude this compound.

Protocol 1: Recrystallization from Ethanol/Water

This method is ideal for removing less polar and more polar impurities when the crude product is a solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the first sign of persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is for separating impurities with similar polarity to the product.

ColumnChromatography cluster_impurities column Column Setup Pack silica gel (slurry method) Sample Loading Adsorb crude product onto a small amount of silica. Load onto the column. Elution Run mobile phase (e.g., Hex:EtOAc). Collect fractions. Analysis Spot fractions on TLC plate. Visualize spots under UV light. Pooling & Evaporation Combine pure fractions. Remove solvent under reduced pressure. ImpurityA Less Polar Impurity (Elutes First) Product Product (Elutes Second) ImpurityB More Polar Impurity (Elutes Last)

Caption: Key stages of purification by flash column chromatography.

  • TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. Aim for a system that gives the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent) and pour it into the column. Allow it to pack under gentle pressure to form a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials.[1][2] The most prevalent and efficient synthetic route involves the cyclocondensation of a β-ketonitrile precursor, specifically 3-(4-nitrophenyl)-3-oxopropanenitrile, with hydrazine.[3] While this reaction is generally robust, it is not without its challenges. The formation of impurities, including regioisomers, dimers, and products from unintended side reactions, can complicate purification and reduce overall yield.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Structured in a practical question-and-answer format, it addresses specific issues encountered during synthesis, explains the chemical causality behind side product formation, and offers field-proven strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction mechanism, and where do things typically go wrong?

Answer: The synthesis relies on the condensation reaction between a β-ketonitrile and hydrazine hydrate.[3] The reaction proceeds through two key steps:

  • Hydrazone Formation: The initial step is a nucleophilic attack by a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[3]

Problems typically arise from deviations in this pathway, such as incomplete cyclization, incorrect regioselectivity (less common with unsubstituted hydrazine but possible), or side reactions involving the sensitive nitro group or the reactive amine functionality of the product.

cluster_main Primary Reaction Pathway cluster_side Common Side Reactions Start 3-(4-nitrophenyl) -3-oxopropanenitrile + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack on C=O Reduced Nitro Group Reduction (e.g., Amino-phenyl analog) Start->Reduced Harsh Conditions (High Temp) Product 5-(4-Nitrophenyl)-2H -pyrazol-3-ylamine Intermediate->Product Intramolecular Cyclization Incomplete Incomplete Cyclization (Hydrazone Impurity) Intermediate->Incomplete Stalls Dimer Dimerization Products Product->Dimer Oxidation / Heat

Caption: Primary synthesis pathway and common deviation points.

Q2: My analysis (LC-MS/NMR) shows a significant impurity with the same mass as my product. What is this isomer, and how can I avoid it?

Answer: While the reaction with unsubstituted hydrazine is generally regioselective, the formation of the isomeric product, 3-(4-Nitrophenyl)-1H-pyrazol-5-ylamine , is possible. This occurs if the initial nucleophilic attack of hydrazine happens at the nitrile carbon instead of the carbonyl carbon. However, the carbonyl carbon is significantly more electrophilic, making this a minor pathway under standard conditions.

More commonly, what appears to be an isomer is a tautomer. The product, this compound, exists in tautomeric equilibrium with 5-(4-Nitrophenyl)-1H-pyrazol-3-ylamine and 3-(4-Nitrophenyl)-1H-pyrazol-5-ylamine. These forms can sometimes be resolved or appear as broadened peaks in chromatographic or spectroscopic analysis, especially NMR.

Mitigation Strategies:

  • Control Reaction Temperature: Running the reaction at a moderate temperature (e.g., reflux in ethanol) favors the thermodynamically controlled pathway, leading to the desired product. Excessively high temperatures can provide enough energy to overcome the activation barrier for the less favored pathway.

  • pH Control: Maintaining a slightly acidic to neutral pH (pH 5-7) is optimal for hydrazone formation. Strongly basic or acidic conditions can alter the reactivity of the starting materials and may promote side reactions.

  • Confirm with 2D NMR: To definitively distinguish between regioisomers and tautomers, advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity of the pyrazole ring.

Q3: I'm observing a high-molecular-weight impurity that is less polar than my product. Could this be a dimer?

Answer: Yes, this is a strong possibility. 5-Aminopyrazoles are known to undergo oxidative dimerization to form pyrazole-fused pyridazines or pyrazines.[4][5] This process can be catalyzed by trace metals (like copper from spatulas or reactors) or occur under aerobic conditions, especially when heated for prolonged periods during reaction or workup. The resulting dimers are significantly larger and typically much less polar than the monomeric aminopyrazole due to the loss of free amino groups and an increase in the hydrophobic surface area.

Troubleshooting Dimer Formation:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (monitor by TLC). Over-refluxing can promote dimerization.

  • Purification: Dimeric byproducts are generally easy to separate from the desired product using standard silica gel column chromatography due to the significant difference in polarity.

Q4: My crude product has an unexpected color (e.g., reddish or very dark brown), and TLC shows multiple spots. Is the nitro group reacting?

Answer: This is a very common issue. Hydrazine hydrate is a potent reducing agent, particularly at elevated temperatures and in the presence of catalysts or bases.[6][7][8] The aromatic nitro group is susceptible to reduction, leading to a cascade of colored impurities:

  • Nitroso derivative (Ar-NO)

  • Hydroxylamino derivative (Ar-NHOH)

  • Amino derivative (Ar-NH2): Full reduction leads to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

These byproducts, especially the nitroso and hydroxylamino intermediates, are often highly colored and can contaminate your final product. This side reaction is exacerbated by the conditions of the Huang-Minlon modification of the Wolff-Kishner reduction, which uses hydrazine and a strong base (like KOH) in a high-boiling solvent.[7][9]

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Avoid excessive heating. Refluxing in a lower-boiling solvent like ethanol is generally safer than using high-boiling solvents like diethylene glycol unless absolutely necessary.

  • Stoichiometry: Use a minimal excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents). A large excess will significantly increase the rate of nitro group reduction.

  • Catalyst Check: Ensure no unintended catalytic metals (e.g., Raney Nickel, Palladium) are present, as they will dramatically accelerate the reduction.

Quick Troubleshooting Guide

Symptom / Observation Possible Cause (Side Product) Recommended Solution(s)
Isomeric Impurity (Same Mass) Formation of 3-(4-Nitrophenyl)-1H-pyrazol-5-ylamine or presence of tautomers.Control temperature to favor the thermodynamic product. Maintain slightly acidic to neutral pH. Confirm structure with 2D NMR.
Incomplete Reaction Uncyclized hydrazone intermediate remains.Increase reaction time or temperature moderately. Ensure proper pH (5-7). Purify via column chromatography.
High MW, Less Polar Impurity Oxidative dimerization products.Run the reaction under an inert (N₂/Ar) atmosphere. Use degassed solvents. Avoid prolonged heating. Purify via column chromatography.
Unexpected Dark Color / Multiple Spots Reduction of the nitro group (to -NO, -NHOH, or -NH₂).Strictly control temperature; avoid overheating. Use minimal excess of hydrazine hydrate. Purify via column chromatography.

Experimental Protocols & Workflows

Protocol: Purification of this compound

This protocol is designed to separate the target compound from the common side products discussed.

1. Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)

  • TLC plates (silica gel 60 F₂₅₄)

2. Procedure:

  • Slurry Preparation: Dissolve or suspend the crude product in a minimal amount of DCM/MeOH. Add a small amount of silica gel to this mixture and concentrate it to a dry, free-flowing powder using a rotary evaporator. This ensures even loading onto the column.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., Hexane/EtOAc). A recommended starting solvent system for the column is 95:5 DCM/MeOH or 1:1 Hexane/EtOAc.

  • Loading and Elution: Carefully load the dried crude product-silica mixture onto the top of the packed column. Begin elution with your starting solvent system.

    • Elution Profile: Dimeric products and less polar impurities will elute first. The desired product, being more polar, will follow. Highly polar impurities, such as the fully reduced 5-(4-Aminophenyl) analog, will elute last, often requiring a higher concentration of methanol (e.g., 90:10 DCM/MeOH).

  • Monitoring: Monitor the separation using TLC with a suitable mobile phase (e.g., 9:1 DCM/MeOH). Visualize spots under UV light (254 nm).

  • Fraction Collection: Collect fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

  • Recrystallization (Optional): For obtaining highly pure, crystalline material, the product from the column can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Troubleshooting Workflow Diagram

start Crude Product Analysis (TLC, LC-MS, ¹H NMR) decision1 Is the main impurity of the same mass? start->decision1 decision2 Is there a high MW, less polar impurity? decision1->decision2 No action1 Suspect Isomer/Tautomer. Optimize T & pH in reaction. Use 2D NMR for confirmation. decision1->action1 Yes decision3 Is the product dark with multiple spots? decision2->decision3 No action2 Suspect Dimerization. Use inert atmosphere. Purify via chromatography. decision2->action2 Yes action3 Suspect Nitro Reduction. Strictly control temperature. Minimize hydrazine excess. decision3->action3 Yes purify Purify via Column Chromatography (DCM/MeOH or EtOAc/Hex gradient) decision3->purify No action1->purify action2->purify action3->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: A Guide to Optimizing the Synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole derivatives, specifically focusing on 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and systematically improve your reaction yield and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and high-yielding method for synthesizing 5-aryl-3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[1][2] In this specific case, the key precursors are 3-oxo-3-(4-nitrophenyl)propanenitrile and hydrazine hydrate .

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The hydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Hydrazone Formation: This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable, aromatic 3-amino-5-aryl-pyrazole ring system.

Glacial acetic acid is often employed as it serves as both a solvent and a catalyst, protonating the carbonyl group to increase its electrophilicity and facilitating the dehydration step.[3][4]

ReactionMechanism Reactant1 3-Oxo-3-(4-nitrophenyl)propanenitrile inv1 Reactant1->inv1 Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->inv1 Intermediate Hydrazone Intermediate inv2 Intermediate->inv2 Intramolecular Cyclization Product This compound inv1->Intermediate Condensation (+ H+, -H2O) inv2->Product Tautomerization

Caption: General reaction pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide for Yield Improvement

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A: Low yield is the most frequent complaint and typically stems from suboptimal reaction conditions or impure reagents. Let's break down the critical parameters.

  • Reagent Quality: The purity of the starting β-ketonitrile is paramount. Impurities can inhibit the reaction or lead to difficult-to-remove side products. Ensure the starting material is pure by checking its melting point or running an NMR spectrum before starting. Hydrazine hydrate should be a clear, colorless liquid; if it is yellowed, its quality may be compromised.

  • Solvent Choice: The solvent plays a critical role. While ethanol or methanol can be used, glacial acetic acid is highly recommended. It acts as both a solvent and an acid catalyst, which accelerates the rate-limiting hydrazone formation and subsequent cyclization.[4] Using a neutral solvent like ethanol may require the addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) to achieve a comparable reaction rate.

  • Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in glacial acetic acid (b.p. ~118 °C) for 6-8 hours is a common starting point.[3][5] Insufficient heating can lead to incomplete conversion, leaving unreacted starting material or the hydrazone intermediate. Conversely, excessively long reflux times can lead to degradation of the nitro group or other side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

ParameterRecommended ConditionRationale & Common Pitfalls
Solvent Glacial Acetic AcidActs as both solvent and catalyst. Using alcohols may result in a slower reaction requiring a separate acid catalyst.[4]
Temperature Reflux (~118 °C in Acetic Acid)Ensures sufficient energy for cyclization. Temperatures that are too low lead to incomplete reaction.
Reactant Ratio 1.0 : 1.2 (β-ketonitrile : Hydrazine)A slight excess of hydrazine hydrate ensures complete consumption of the more valuable starting material. A large excess can complicate work-up.
Reaction Time 6 - 8 hours (TLC Monitored)Balance between completion and degradation. Stop the reaction when the starting material spot on TLC has disappeared.[3]
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities?

A: Besides your desired product, you are most likely observing unreacted starting material and the hydrazone intermediate.

  • Unreacted 3-oxo-3-(4-nitrophenyl)propanenitrile: This will typically have a different polarity from the product. If this spot is prominent, it indicates incomplete reaction (see Q1).

  • Hydrazone Intermediate: This is often the major "impurity" if the reaction stalls. It forms relatively quickly but requires sustained heating to cyclize. It will have a polarity distinct from both the starting material and the final product.

  • Side Products: While less common in this specific synthesis, harsh conditions could potentially lead to the reduction of the nitro group or other degradation pathways.

Validation: To confirm the identity of the spots, you can run co-spots on your TLC plate with your starting material. The intermediate can often be isolated if the reaction is stopped early and characterized separately.

Q3: The product crashes out of solution during work-up as a sticky oil instead of a solid. How can I ensure proper precipitation?

A: This is a classic purification problem. The work-up procedure is as critical as the reaction itself. The standard procedure involves pouring the cooled reaction mixture into a large volume of crushed ice or ice-cold water.[4][6]

  • Rate of Addition: Pour the reaction mixture slowly into the ice water with vigorous stirring. A rapid quench can cause supersaturation and lead to oiling out.

  • pH Adjustment: The product contains a basic amine group. In the acidic acetic acid solution, this amine will be protonated (R-NH₃⁺), increasing its water solubility. After pouring into water, slowly add a base like sodium carbonate or a dilute sodium hydroxide solution to neutralize the acetic acid (target pH 7-8). This deprotonates the amine, significantly decreasing its water solubility and promoting the precipitation of a clean, filterable solid.

  • Scratching: If a solid still doesn't form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Q4: My final product is colored and has a low melting point. How can I improve its purity?

A: A yellow or brownish color is common due to residual impurities. The most effective purification method is recrystallization.

  • Solvent Selection: Ethanol is a widely reported and effective solvent for recrystallizing this compound.[3] Other potential solvents include methanol or a DMF/water mixture.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot (boiling) ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and keep the solution hot for a few minutes to adsorb colored impurities.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

The expected melting point of pure this compound is in the range of 248-253 °C.[7] A broad or depressed melting point is a clear indicator of impurities.

Section 3: Standard Optimized Protocol

This protocol incorporates the best practices discussed above for a reliable, high-yield synthesis.

Materials:

  • 3-oxo-3-(4-nitrophenyl)propanenitrile (1.0 eq)

  • Hydrazine hydrate (99%) (1.2 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Carbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-oxo-3-(4-nitrophenyl)propanenitrile (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (approx. 10 mL per gram of starting material). Stir to dissolve. Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to reflux (oil bath set to ~125 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting material spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Precipitation: Slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. A precipitate should form.

  • Neutralization: While stirring, slowly add a saturated solution of sodium carbonate until the pH of the slurry is ~7-8. Stir for an additional 30 minutes.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water and allow it to air dry.

  • Purification: Recrystallize the crude solid from hot ethanol as described in Q4 above to yield the pure product as a yellow solid.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for handling hydrazine hydrate? A: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. It must always be handled in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are often insufficient; butyl or Viton gloves are recommended). Have a hydrazine spill kit available.

  • Q: Can I use a different hydrazine source, like hydrazine sulfate? A: Yes, but the protocol will require modification. Hydrazine sulfate is a salt and requires the addition of a base (like NaOH or Na₂CO₃) to liberate the free hydrazine nucleophile in situ. This adds complexity and may affect the overall yield. Hydrazine hydrate is generally more direct for this reaction.

  • Q: Is there an alternative synthetic route to this compound? A: Yes, an alternative common route involves the cyclization of a (4-nitrophenyl)-substituted chalcone with hydrazine.[3][4] However, that route typically leads to a pyrazoline, which then requires an additional oxidation step to form the aromatic pyrazole ring, adding complexity to the overall synthesis. The β-ketonitrile route is generally more direct for producing 3-aminopyrazoles.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting start Low Yield Observed check_tlc Analyze Final Reaction TLC start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present intermediate_present Intermediate Hydrazone Spot Prominent? sm_present->intermediate_present No sol_time_temp Increase Reaction Time or Temperature. Verify Reflux. sm_present->sol_time_temp Yes streaking Streaking or Many Undefined Spots? intermediate_present->streaking No sol_catalyst Ensure Acid Catalyst is present (e.g., use Acetic Acid). intermediate_present->sol_catalyst Yes clean_reaction Reaction appears clean, but isolated yield is low streaking->clean_reaction No sol_reagents Verify Purity of Starting Materials. streaking->sol_reagents Yes sol_workup Optimize Work-up: - Slow Quench - Neutralize to pH 7-8 - Recrystallize Carefully clean_reaction->sol_workup

Caption: A decision-tree workflow for troubleshooting low yields in the pyrazole synthesis.

References

Technical Support Center: Recrystallization of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. 5-aminopyrazoles are foundational building blocks in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2][3][4][5] Their purification is a critical step in many synthetic workflows, and recrystallization remains a powerful, scalable, and economical method to achieve high purity.

This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 5-aminopyrazole derivatives?

A1: The perfect solvent for recrystallizing any compound, including 5-aminopyrazole derivatives, should exhibit a steep solubility curve.[6] This means the compound of interest should be sparingly soluble at low temperatures but highly soluble at elevated temperatures.[6] Additionally, the impurities present should either be completely insoluble in the chosen solvent at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after crystallization).[6] For 5-aminopyrazole derivatives, which possess both hydrogen bond donating (amine) and accepting (pyrazole nitrogens) groups, solvents capable of hydrogen bonding are often a good starting point.[7]

Q2: How do I choose between a single solvent and a multi-solvent system?

A2: A single-solvent system is generally preferred for its simplicity.[8] However, finding a single solvent with the ideal solubility profile can be challenging.[6] If no single solvent is suitable, a mixed-solvent system is an excellent alternative.[6][9] This typically involves a "good" solvent in which your 5-aminopyrazole derivative is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[6][9] Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[6][10] The key is that the two solvents must be miscible to avoid phase separation.[8][11]

Q3: What are some common starting points for solvent selection for 5-aminopyrazole derivatives?

A3: Given the polarity and hydrogen bonding capabilities of the 5-aminopyrazole core, polar protic solvents are often effective.[7] A systematic approach to solvent screening is highly recommended. Below is a table of commonly used solvents, categorized by their general applicability.

Solvent SystemTypeGeneral Applicability for 5-Aminopyrazoles
Ethanol, Methanol, IsopropanolSingle, ProticGood starting points, especially for more polar derivatives.[9][12]
WaterSingle, ProticEffective for highly polar derivatives that can be heated to high temperatures.[13]
Acetone, Ethyl AcetateSingle, Polar AproticCan be effective depending on the substituents on the pyrazole ring.[9]
Ethanol/WaterMixed, ProticA very common and effective system for polar organic molecules.[6][11]
Hexane/Ethyl AcetateMixed, Nonpolar/Polar AproticUseful for derivatives with moderate polarity.[9]
Methanol/Diethyl EtherMixed, Protic/NonpolarAnother viable option for adjusting polarity.[6]

Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals.[8][9] This is a common issue, particularly with impure compounds or when using mixed solvent systems.[14][15] Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[9][14]

  • Slow Down the Cooling Process: Rapid cooling can favor oiling out. Allow the solution to cool as slowly as possible. Insulating the flask can help promote gradual cooling.[9]

  • Modify the Solvent System: Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[9]

  • Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation site and induce proper crystallization.[9][16]

Q5: The crystal yield is very low. How can I improve it?

A5: A low yield can be frustrating, but several factors can be optimized to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[9]

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize precipitation.[17]

  • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals.[14] Be aware that this second crop may be less pure than the first.

Q6: No crystals are forming, even after cooling. What are my next steps?

A6: A failure to crystallize often indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[16][18] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18][19]

  • Add a Seed Crystal: As mentioned previously, introducing a small crystal of the pure compound can initiate crystallization.[16][17][18]

  • Reduce the Solvent Volume: If the solution is too dilute, your compound will remain soluble even at low temperatures.[16] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[16][19]

  • Use a Lower Temperature Bath: If an ice bath isn't sufficient, a salt-ice bath can achieve even lower temperatures, which may be necessary to induce crystallization.[18]

Q7: How can I remove colored impurities?

A7: If your 5-aminopyrazole derivative is contaminated with colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a significant temperature-dependent solubility for the 5-aminopyrazole derivative is identified.

  • Dissolution: Place the crude 5-aminopyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of the solvent until the compound just dissolves.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, cool the flask in an ice bath to maximize crystal yield.[17]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals.

G A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Pure Crystals G->H

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single ideal solvent can be found.

  • Dissolution: Dissolve the crude 5-aminopyrazole in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (the point of saturation).[8][11]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Proceed as with the single-solvent method, washing with a cold mixture of the two solvents.

G cluster_0 Hot Solution Preparation cluster_1 Crystallization & Isolation A Dissolve in Min 'Good' Solvent B Add 'Anti-Solvent' to Cloud Point A->B C Add 'Good' Solvent to Clarify B->C D Slow Cooling C->D E Filter & Wash D->E F Dry Crystals E->F

References

Technical Support Center: Purification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve common purity issues, specifically the removal of unreacted starting materials from your final product.

Introduction: The Challenge of Purity

The synthesis of substituted pyrazoles, such as this compound, is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] A common synthetic route involves the cyclocondensation of a β-ketonitrile (or a related 1,3-dicarbonyl equivalent) with hydrazine.[3][4] While effective, this reaction can often result in a crude product contaminated with unreacted starting materials, which can interfere with subsequent reactions and biological assays. Achieving high purity is therefore not just a goal, but a prerequisite for reliable downstream applications.

This guide will walk you through the logical steps to identify and remove these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials contaminating my this compound product?

The most common synthesis involves the reaction of hydrazine hydrate with a β-functionalized ketone derivative. Therefore, the two most probable contaminants are:

  • Hydrazine hydrate : A small, highly polar and basic reagent.

  • 3-Oxo-3-(4-nitrophenyl)propanenitrile (or a similar 1,3-dicarbonyl precursor): A moderately polar, acidic (due to the α-protons between the carbonyl and nitrile) organic solid.

Q2: How can I quickly assess the purity of my crude product and identify starting materials?

Thin-Layer Chromatography (TLC) is the most effective initial step.[5]

  • Procedure : Dissolve a small amount of your crude product in a suitable solvent (e.g., 1:1 Ethyl Acetate/Hexane or Dichloromethane/Methanol). Spot it on a silica gel TLC plate alongside spots of your starting materials.

  • Interpretation : The product, this compound, is quite polar due to the free amine and the nitro group. The keto-nitrile starting material is also polar, but typically less so than the aminopyrazole product. Hydrazine will usually not be visible on TLC without specific staining as it's highly polar and volatile. An ideal TLC will show a new, lower Rf spot for your product and potentially a higher Rf spot for the unreacted keto-nitrile.

Q3: My crude product is an intense yellow/orange color. Is this normal?

While the 4-nitrophenyl group imparts a yellow color to the product, intense or aberrant coloration (e.g., deep orange, red, or brown) can indicate the presence of impurities or byproducts.[3] These can sometimes arise from side reactions involving the hydrazine starting material.[3] Purification via recrystallization (with charcoal treatment) or column chromatography will typically remove these colored impurities.

Q4: Is recrystallization or column chromatography better for this purification?

The choice depends on the nature and quantity of the impurity.

  • Recrystallization is excellent for removing small amounts of impurities that have significantly different solubility profiles from your product.[6] It is fast, scalable, and often the most efficient method if a good solvent system is found.

  • Column Chromatography is the more powerful technique for separating components with similar polarities or when multiple impurities are present.[5][7] It offers higher resolution but is more time-consuming and solvent-intensive.

Troubleshooting Guide: Common Purification Issues

Problem / Observation Probable Cause Recommended Solution
TLC shows a major spot corresponding to the starting keto-nitrile. Incomplete reaction.Drive the reaction to completion by increasing reaction time or temperature. For purification, column chromatography is recommended due to the likely high concentration of the impurity.
The product crystallizes out of the reaction mixture, but is still impure. The starting material has co-precipitated with the product.The filtered solid must be repurified. Do not assume it is pure. Proceed with a detailed recrystallization protocol from a carefully selected solvent system.
After recrystallization, the yield is very low. The chosen solvent was too good; the product remained dissolved even after cooling.Select a solvent in which the product is highly soluble when hot but poorly soluble when cold. A mixed-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears) is often effective.[8]
The product streaks badly on the TLC plate. The basic amine group on the pyrazole is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to your TLC eluent. This will also be necessary for column chromatography to ensure good peak shape and recovery.[8][9]
The product appears as an oil and will not solidify. Presence of residual solvent or impurities lowering the melting point.Dry the crude product thoroughly under high vacuum. If it remains an oil, column chromatography is the most effective method for purification.[5]

Experimental Protocols & Methodologies

Data Presentation: Physicochemical Properties

This table summarizes the properties that inform the purification strategy. Polarity dictates the separation on silica gel.

CompoundStructureMolecular WeightPolarityExpected TLC Rf*
Product: this compoundC₉H₈N₄O₂204.19 g/mol [10]High (Basic)Low
Starting Material: 3-Oxo-3-(4-nitrophenyl)propanenitrileC₉H₆N₂O₃190.16 g/mol Medium-High (Acidic)Medium-High
Starting Material: Hydrazine HydrateH₆N₂O50.06 g/mol Very HighStays at baseline

*Relative Rf values in a typical ethyl acetate/hexane system. The aminopyrazole product is more polar and will have a lower Rf than the keto-nitrile starting material.

Workflow for Purification of this compound

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_start Initial Stage cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Stage crude Crude Reaction Mixture workup Aqueous Work-up (e.g., H₂O wash) crude->workup dry Dry Crude Solid workup->dry tlc TLC Analysis (Co-spot w/ Starting Material) dry->tlc re_xtal Protocol 1: Recrystallization tlc->re_xtal Trace Impurity & Good Rf Separation col_chrom Protocol 2: Column Chromatography tlc->col_chrom Significant Impurity or Poor Rf Separation pure_prod Pure Product re_xtal->pure_prod col_chrom->pure_prod confirm Confirm Purity (TLC, NMR, Melting Point) pure_prod->confirm

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Recrystallization

This method is ideal when TLC indicates the starting material is a minor contaminant. Ethanol is a common and effective solvent for many pyrazole derivatives.[6][11]

  • Solvent Selection : Place a small amount of crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves readily, it is a good primary solvent. If not, try methanol or isopropanol.

  • Dissolution : Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • (Optional) Decolorization : If the solution is highly colored, add a small amount (spatula tip) of activated charcoal and keep the solution hot for 2-3 minutes.

  • Hot Filtration : If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation : Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Use this method when recrystallization fails or when significant amounts of starting material are present.

  • TLC Analysis & Eluent Selection :

    • Develop a solvent system that provides good separation between your product and the starting material. A good starting point is Ethyl Acetate/Hexane.

    • The target Rf for the product should be between 0.25 and 0.4 for optimal separation.[5]

    • Crucially , add 0.5-1% triethylamine (Et₃N) to your chosen eluent system to prevent streaking of the basic product on the acidic silica gel.[8]

  • Column Packing :

    • Prepare a slurry of silica gel in your starting eluent (e.g., 20% Ethyl Acetate/Hexane + 1% Et₃N).

    • Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution :

    • Begin eluting with your chosen solvent system. Collect fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of components.

  • Isolation :

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

By following these guidelines and protocols, you can effectively troubleshoot and resolve issues related to starting material contamination, yielding high-purity this compound for your research needs.

References

Technical Support Center: Navigating the Vilsmeier-Haack Reaction of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Vilsmeier-Haack (V-H) reaction on substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful formylation reaction and may encounter challenges in achieving optimal outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, ensuring scientific integrity and successful synthesis of your target pyrazole-4-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it formed?

A1: The Vilsmeier-Haack reagent is a chloroiminium salt, which is the active electrophile in the formylation reaction.[1][2][3] It is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][4] The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent that then attacks an electron-rich aromatic or heteroaromatic ring.[2][4][5]

Q2: Why is the Vilsmeier-Haack reaction so useful for pyrazoles?

A2: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto the pyrazole ring, typically at the C4 position.[6][7][8] This is because the pyrazole ring is an electron-rich heterocycle, making it a suitable substrate for electrophilic substitution by the Vilsmeier reagent.[7][9] The resulting pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[6][7][10]

Q3: My pyrazole substrate is not reacting or the yield is very low. What are the common causes?

A3: Low or no reactivity in the Vilsmeier-Haack reaction of pyrazoles can often be attributed to the nature of the substituents on the pyrazole ring. Pyrazoles bearing strong electron-withdrawing groups show low reactivity.[6] This is because these groups decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent. Another common issue is the purity of the reagents; for instance, the reaction may not proceed if the DMF used is not anhydrous.[8]

Q4: I am observing the formation of unexpected byproducts. What could they be?

A4: Side reactions can occur under Vilsmeier-Haack conditions. For example, if the pyrazole substrate has a hydroxyl group, this can be substituted by a chlorine atom.[6] In some cases, dealkylation or dehydrochlorination reactions have also been observed.[6] The specific byproducts will depend on the structure of your starting material and the reaction conditions employed.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the Vilsmeier-Haack reaction of substituted pyrazoles, along with their potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Pyrazole-4-carbaldehyde

Potential Causes:

  • Deactivated Pyrazole Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the pyrazole ring significantly reduces its nucleophilicity, thereby hindering the electrophilic attack by the Vilsmeier reagent.[6]

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at positions adjacent to the reaction site (C3 and C5), can sterically hinder the approach of the Vilsmeier reagent.[6]

  • Insufficient Reagent Stoichiometry: Using an inadequate amount of the Vilsmeier reagent can lead to incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate, while excessively high temperatures can lead to decomposition of the starting material or product.[4][6]

  • Impure Reagents: Moisture in the DMF can quench the Vilsmeier reagent.[8] The quality of POCl₃ is also crucial for the efficient generation of the active electrophile.

Troubleshooting Steps:

  • Assess Substituent Effects:

    • For pyrazoles with strongly deactivating groups, consider increasing the reaction temperature and/or reaction time.[6]

    • If possible, modify the synthetic route to introduce the formyl group before adding the deactivating substituent.

  • Optimize Reaction Conditions:

    • Reagent Ratio: Systematically vary the molar ratio of the pyrazole substrate to DMF and POCl₃. An excess of the Vilsmeier reagent is often beneficial.[6]

    • Temperature Screening: Conduct small-scale experiments at different temperatures (e.g., room temperature, 60 °C, 80 °C, 120 °C) to find the optimal condition.[6][11]

    • Solvent: While DMF is typically the reagent and solvent, in some cases, using an inert co-solvent like chloroform might be beneficial.[12]

  • Ensure Reagent Quality:

    • Use freshly distilled or anhydrous DMF.[8]

    • Use high-purity POCl₃.

Problem 2: Poor Regioselectivity - Formylation at an Undesired Position

While formylation of pyrazoles generally occurs at the C4 position, deviations can happen depending on the substitution pattern.

Potential Causes:

  • Directing Effects of Substituents: The position of formylation is governed by the electronic effects of the substituents on the pyrazole ring. Electron-donating groups can activate other positions, potentially leading to a mixture of regioisomers.

  • N-Substitution vs. C-Substitution: In some cases, particularly with N-unsubstituted pyrazoles, formylation can occur on a nitrogen atom.

Troubleshooting Steps:

  • Analyze the Electronic Landscape of Your Substrate:

    • Utilize computational chemistry tools to predict the most nucleophilic site on your pyrazole ring.

    • Review literature on similar pyrazole systems to understand the expected regioselectivity.

  • Protecting Group Strategy:

    • If N-formylation is an issue, consider protecting the N-H proton with a suitable protecting group prior to the Vilsmeier-Haack reaction.

Problem 3: Difficult Work-up and Product Isolation

Potential Causes:

  • Exothermic Quenching: The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into ice water. This is a highly exothermic process due to the reaction of excess POCl₃ with water and requires careful control.[13]

  • Product Precipitation: The desired product may precipitate out as an oil or a sticky solid, making it difficult to handle.

  • Emulsion Formation: During extraction, the formation of a stable emulsion can complicate the separation of the organic and aqueous layers.

Troubleshooting Steps:

  • Controlled Quenching:

    • Always add the reaction mixture slowly to a vigorously stirred beaker of crushed ice or ice-cold water.[13]

    • Perform the quench in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Neutralization and Extraction:

    • After quenching, neutralize the acidic solution carefully with a base such as sodium carbonate or sodium hydroxide solution until the pH is neutral or slightly basic.[6][14]

    • Extract the product with a suitable organic solvent (e.g., chloroform, ethyl acetate).[6] If an emulsion forms, adding a saturated brine solution can help to break it.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[6][14]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Reaction of a Substituted Pyrazole
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a viscous, often white, solid or semi-solid.[7]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add the substituted pyrazole to the reaction mixture, either neat or as a solution in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[6][7][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[14]

  • Neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide to a pH of ~7.[6]

  • Extract the product with an appropriate organic solvent (e.g., chloroform, ethyl acetate) (3 x volume).[6]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography or recrystallization.[6]

Data Presentation

Table 1: Influence of Substituents on Reaction Conditions and Yield

EntryPyrazole SubstrateSubstituentsReaction ConditionsYield (%)Reference
11-methyl-3-propyl-5-chloro-1H-pyrazoleAlkyl, Chloro120 °C, 1 h92[6]
21-phenyl-3-propyl-5-chloro-1H-pyrazoleAryl, Alkyl, Chloro120 °C, 6 h85[6]
31-(4-nitrophenyl)-3-propyl-5-chloro-1H-pyrazoleElectron-withdrawing aryl120 °C, long reflux5[6]
43-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleAlkoxy, Aryl70 °C, 24 h48[7]

This table illustrates that pyrazoles with electron-donating or alkyl groups tend to react more readily and give higher yields compared to those with electron-withdrawing groups.[6]

Visualizations

Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ring

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Substituents Assess Substituent Effects (Electron-withdrawing?) Start->Check_Substituents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Substituents->Optimize_Conditions Yes Check_Reagents Verify Reagent Purity (Anhydrous DMF?) Check_Substituents->Check_Reagents No Success Improved Yield Optimize_Conditions->Success Check_Reagents->Optimize_Conditions Modify_Strategy Modify Synthetic Strategy (e.g., protecting groups) Check_Reagents->Modify_Strategy Modify_Strategy->Success

Caption: A logical workflow for troubleshooting low yields.

References

Preventing N-acetylation during aminopyrazole synthesis in acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing N-acetylation Side Reactions in Acetic Acid

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that even well-established reactions can present challenges. A frequent issue brought to our attention involves the synthesis of aminopyrazoles, specifically the Knorr pyrazole synthesis, where the use of acetic acid as a solvent leads to the formation of an undesired N-acetylated byproduct. This guide provides an in-depth analysis of this problem, troubleshooting strategies, and validated protocols to help you maximize the yield of your desired aminopyrazole product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the N-acetylation side reaction.

Q1: I'm performing an aminopyrazole synthesis in refluxing acetic acid and my primary isolated product is N-acetylated. Why is this happening?

This is a classic case of a solvent participating in a side reaction. Acetic acid is an excellent proton source and catalyst for the Knorr cyclization, but it also serves a dual role as a potential acetylating agent, especially at elevated temperatures.[1][2] The product, an aminopyrazole, contains a nucleophilic amino group (-NH2). This amino group can attack the carbonyl carbon of the acetic acid solvent. At high temperatures (e.g., reflux), this reaction becomes significant, leading to the formation of a stable amide (the N-acetylated pyrazole) and water.[2][3] Essentially, you are running a competing acetylation reaction alongside your desired pyrazole synthesis.

Q2: What is the expected primary reaction pathway for forming the aminopyrazole?

The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis.[4][5] The most common method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[6]

The generally accepted mechanism proceeds as follows:

  • Initial Condensation: The hydrazine first attacks the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second electrophilic center (e.g., the nitrile or ester carbonyl).

  • Dehydration/Aromatization: The resulting heterocyclic intermediate eliminates water to form the stable, aromatic pyrazole ring.[7][8]

The acid catalyst, in this case acetic acid, facilitates the reaction by protonating the carbonyl groups, making them more susceptible to nucleophilic attack.[9][10]

Section 2: Troubleshooting Guide: Minimizing N-Acetylation

Problem: The yield of the desired aminopyrazole is low, with the N-acetylated derivative being a major byproduct.

Root Cause Analysis: Competing Reaction Pathways

The core issue is a competition between the desired intramolecular cyclization to form the pyrazole and the intermolecular N-acetylation of the product by the solvent. The diagram below illustrates these competing pathways.

Caption: Competing reaction pathways in aminopyrazole synthesis.

Solution 1: Strategic Temperature Control

Causality: The N-acetylation of an amine by acetic acid is a reaction with a significant activation energy barrier. In contrast, the Knorr cyclization is often facile even at lower temperatures. By reducing the reaction temperature, you can dramatically slow the rate of the unwanted acetylation side reaction while still allowing the desired cyclization to proceed to completion, albeit over a longer reaction time.

TemperatureExpected Desired Product YieldExpected N-acetylated ByproductRationale & Recommendation
Reflux (~118°C) Low to ModerateHighAt this temperature, acetic acid is an effective acetylating agent.[1][3] This condition should be avoided.
60-80°C Good to HighLow to ModerateA good starting point for optimization. The cyclization should proceed efficiently while minimizing acetylation.
Room Temp (~25°C) High (with longer time)NegligibleOften sufficient for the Knorr synthesis, especially with reactive substrates. Requires longer reaction times but offers the highest selectivity.
Solution 2: Modify the Solvent and Catalyst System

Causality: The most direct way to prevent N-acetylation is to remove the acetylating agent—acetic acid—from the bulk solvent. By switching to an inert (non-acetylating) solvent and using only a catalytic amount of a strong, non-acetylating acid, you eliminate the source of the side reaction.

SolventCatalystTypical Temp.ProsCons
Acetic Acid (Self-catalyzed)RefluxGood solvent for reactants, inexpensive.High risk of N-acetylation. [1]
Ethanol / Propanol Catalytic Acetic Acid (3-5 drops)80°C - RefluxReduces acetylating agent concentration, good solvent, easy to remove.[7]Acetic acid is still present; some side product may form.
Ethanol Catalytic HCl or H₂SO₄Room Temp - RefluxCompletely avoids acetylating agent, strong catalysis.Requires careful neutralization during workup.
Toluene Catalytic p-TsOH or TFAReflux (Dean-Stark)Can remove water azeotropically to drive the reaction forward.Higher temperatures may be needed; potential solubility issues.
DMSO / DMF Catalytic Acetic Acid or other acidsRoom Temp - 80°CHigh boiling point, good for poorly soluble substrates.[11][12]Difficult to remove under vacuum.
Section 3: Validated Experimental Protocols

Here we provide two robust protocols designed to circumvent the N-acetylation issue.

Protocol A: Synthesis using Catalytic Acid in Ethanol (Recommended)

This protocol is based on the principle of minimizing the concentration of the acetylating agent and is widely applicable.[7]

Materials:

  • β-Ketonitrile (or other 1,3-dicarbonyl): 1.0 eq

  • Hydrazine derivative (e.g., hydrazine hydrate): 1.1 eq

  • Ethanol (200 proof)

  • Glacial Acetic Acid (or conc. HCl)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

  • Reactant Addition: Slowly add the hydrazine derivative (1.1 eq) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting β-ketonitrile. Reactions are typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add cold deionized water to the concentrated mixture to precipitate the product.

    • Stir the slurry in an ice bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol B: Microwave-Assisted Synthesis in Acetic Acid/Ethanol

This protocol leverages microwave energy to dramatically shorten reaction times, which can prevent the product from prolonged exposure to conditions that favor acetylation.[12][13]

Materials:

  • 5-Aminopyrazole precursor: 1.0 eq

  • Other reactants (e.g., aldehyde, ketone): 1.0 - 1.2 eq

  • Ethanol or Acetic Acid (as specified in literature)

  • Microwave-safe reaction vessel with a snap cap

Procedure:

  • Charging the Vessel: To a 10 mL microwave vial, add the 5-aminopyrazole precursor, other reactants, and the specified solvent (e.g., ethanol with a catalytic amount of acetic acid).[12]

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes). Caution: Always follow the safety guidelines for your specific microwave reactor.

  • Cooling: Allow the vessel to cool to room temperature before carefully opening.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol A. The rapid heating and cooling cycle often minimizes byproduct formation compared to conventional heating over several hours.

References

Frequently Asked Questions (FAQs): Building a Robust Separation Method

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Separation of Pyrazole Isomers. As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and advanced troubleshooting strategies. Separating isomers is one of the most common challenges in organic synthesis and purification, and pyrazoles, with their diverse applications in pharmaceuticals and agrochemicals, are no exception.

This center is structured to address your needs directly, moving from frequently asked questions that build a strong methodological foundation to in-depth troubleshooting guides for when your separations don't go as planned.

This section tackles the core questions you should consider before starting your column chromatography protocol for pyrazole isomers. Understanding these principles is the first step toward a successful separation.

Q1: What are the primary challenges when separating pyrazole isomers?

Separating pyrazole isomers is challenging due to their inherent structural similarity. Isomers often have nearly identical physical and chemical properties, such as polarity, solubility, and molecular weight, which makes differentiating them with standard chromatographic techniques difficult.

The main challenges depend on the type of isomerism:

  • Regioisomers: These isomers differ in the position of substituents on the pyrazole ring. Their polarities can be very similar, often leading to co-elution. The formation of regioisomers is a frequent issue in syntheses involving unsymmetrical reagents[1][2].

  • Positional Isomers: Similar to regioisomers, these differ in the placement of functional groups. Separating them often requires stationary phases that can exploit subtle differences in shape and electronic interactions[3][4].

  • Stereoisomers (Enantiomers): These are non-superimposable mirror images. They have identical properties in an achiral environment and are impossible to separate using standard normal or reversed-phase chromatography. Their separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers[5][6].

Q2: How do I select the correct stationary phase for my pyrazole isomers?

The choice of stationary phase is the most critical factor in achieving separation. Your selection should be guided by the type of isomers you are trying to separate and their overall polarity.

Stationary Phase Type Primary Use Case for Pyrazole Isomers Separation Mechanism Considerations & Tips
Normal Phase (Silica Gel, Alumina) Regioisomers and diastereomers. The most common choice for routine purification[7].Adsorption based on polar interactions (e.g., hydrogen bonding with silanol groups on silica).Silica gel is acidic and can cause degradation of sensitive pyrazoles. If this occurs, consider using deactivated silica or basic alumina[8].
Reversed-Phase (C18, C8) Purity analysis (HPLC) and separation of pyrazoles with significant hydrophobicity differences[9].Partitioning based on hydrophobic interactions.Less effective for structurally similar regioisomers. A good starting point for method development in analytical HPLC[10][11].
Aromatic Phases (Phenyl, Pentafluorophenyl - PFP) Positional isomers and regioisomers with aromatic rings.π-π interactions, dipole-dipole interactions, and shape selectivity[3][4].PFP phases are particularly effective for isomers with differences in electron density or shape, offering unique selectivity compared to standard C18 or silica columns[4].
Chiral Stationary Phases (CSPs) Enantiomers.Formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π, and steric interactions[12].Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of pyrazole enantiomers[13][14]. The choice of mobile phase (normal, polar organic, or reversed-phase) is crucial for success[12].
Q3: What is the best strategy for choosing a mobile phase (eluent)?

A systematic approach using Thin Layer Chromatography (TLC) is the most reliable way to identify an optimal mobile phase for column chromatography[7].

  • Start with a Two-Component System: For normal phase (silica gel), use a non-polar solvent like Hexane or Heptane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane[15].

  • Aim for an Optimal Rf Value: The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.2 and 0.4. This generally ensures the compound will elute from the column in a reasonable volume without excessive band broadening.

  • Maximize the ΔRf: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between the isomers. Even a small separation on the TLC plate can often be amplified into a successful separation on a column.

  • Consider Three-Component Systems: If a two-component system fails, adding a third solvent can fine-tune selectivity. For example, in a Hexane/Ethyl Acetate system, adding a small amount of methanol or triethylamine (for basic pyrazoles) can significantly alter the separation.

For reversed-phase systems, the principle is the same, but the solvents are reversed (e.g., water/acetonitrile or water/methanol)[16].

Q4: How does hydrogen bonding influence the separation of pyrazoles?

Hydrogen bonding plays a pivotal role, especially in normal-phase chromatography. The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (the sp2 hybridized nitrogen).

  • Interaction with Stationary Phase: On silica gel, the acidic silanol groups (Si-OH) can form strong hydrogen bonds with the nitrogen atoms of the pyrazole ring. This is a primary mechanism of retention[17].

  • Analyte-Solvent Competition: The mobile phase competes with the analyte for these hydrogen bonding sites on the silica surface[12][13]. A more polar solvent (like ethanol) will compete more effectively, reducing the analyte's retention time. This competition is a key factor that can be manipulated to achieve selectivity between isomers that have different hydrogen bonding capabilities[13].

  • Intramolecular H-Bonding: In some substituted pyrazoles, intramolecular hydrogen bonding can occur, which reduces the molecule's ability to interact with the stationary phase, leading to earlier elution[18]. Differences in the ability of isomers to form such bonds can be a powerful tool for separation.

Q5: Should I use an isocratic or gradient elution?
  • Isocratic Elution: (constant mobile phase composition) is ideal when the Rf values of the isomers you want to separate are relatively close and all other impurities are far away. It is simpler to perform and is standard for most flash chromatography purifications.

  • Gradient Elution: (mobile phase composition changes over time) is necessary when your sample contains compounds with a wide range of polarities. A gradient allows you to elute the non-polar compounds first and then increase the solvent strength to elute the more strongly retained polar compounds, including your target isomers, in a reasonable time and with good peak shape[16]. This is more common in HPLC than in flash chromatography but can be essential for complex mixtures.

Troubleshooting Guides: Solving Common Separation Problems

This section is formatted to help you quickly diagnose and solve specific issues you might encounter during your experiments.

Problem 1: Poor or No Separation (Co-elution of Isomers)

Symptoms: A single, often broad, peak or fraction is collected containing a mixture of isomers. TLC analysis shows overlapping spots.

Causality Analysis: This is the most common problem and indicates that the chosen chromatographic system (stationary and mobile phase) does not have sufficient selectivity (α) to differentiate between the isomers.

Solutions:

  • Optimize the Mobile Phase (Highest Priority):

    • Change Solvent Ratio: If you see a hint of separation on TLC (e.g., an elongated spot), fine-tune the ratio of your solvents. Decreasing the polarity of the eluent will increase retention and may improve resolution.

    • Change Solvent Selectivity: If fine-tuning fails, switch one of the mobile phase components to a solvent from a different selectivity group. For example, if a Hexane/Ethyl Acetate mixture isn't working, try Hexane/Dichloromethane or Hexane/tert-Butyl methyl ether. Different solvents interact with your compounds in unique ways, potentially revealing a separation.

  • Change the Stationary Phase:

    • If mobile phase optimization is unsuccessful, the stationary phase is the next variable to change. The goal is to introduce a different separation mechanism.

    • If you are using silica, consider an aromatic phase like a Phenyl or PFP column, especially if your pyrazole isomers are positional isomers on an aromatic ring[4]. The π-π interactions offered by these phases provide a completely different selectivity.

    • For enantiomers, you must use a chiral stationary phase. If one CSP (e.g., cellulose-based) fails, try another (e.g., amylose-based or a Pirkle-type like Whelk-O1)[5][12].

Workflow for Troubleshooting Poor Separation

G cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Optimization start Problem: Poor Separation (Co-elution) check_tlc Is there any separation (elongated spot) on TLC? start->check_tlc tune_ratio Fine-tune solvent ratio (decrease polarity) check_tlc->tune_ratio Yes change_solvent Change a solvent component (e.g., EtOAc to CH2Cl2) check_tlc->change_solvent No tune_ratio->change_solvent No Improvement success Successful Separation tune_ratio->success Problem Solved change_sp Switch stationary phase (e.g., Silica -> Phenyl Column or Cellulose CSP -> Amylose CSP) change_solvent->change_sp No Improvement change_solvent->success Problem Solved change_sp->success Problem Solved

Caption: A decision tree for troubleshooting poor isomer separation.

Problem 2: Peak Tailing or Broad Peaks

Symptoms: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back, or are significantly wider than expected. This leads to poor resolution and contamination of fractions.

Causality Analysis:

  • Strong Analyte-Stationary Phase Interactions: This is common for basic compounds like pyrazoles on acidic silica gel. The strong interaction with silanol groups causes a portion of the analyte to be retained longer, resulting in tailing.

  • Column Overload: Injecting too much sample for the column size.

  • Poor Column Packing: Voids or channels in the column bed lead to non-uniform flow paths.

Solutions:

  • Add a Mobile Phase Modifier: For basic pyrazoles on silica, add a small amount (0.1-1%) of a competitive base like triethylamine or ammonia to the eluent. This will occupy the highly acidic sites on the silica, leading to more symmetrical peaks.

  • Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the mass of the stationary phase (e.g., 1-5g of sample on 100g of silica).

  • Improve Packing Technique: Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is essential for sharp, symmetrical peaks[19].

Problem 3: Compound is Decomposing on the Column

Symptoms: You observe new, unexpected spots on TLC analysis of the collected fractions. The total recovery of material is significantly lower than the amount loaded.

Causality Analysis: The stationary phase is catalyzing the degradation of your compound. Silica gel is acidic and can be harsh on sensitive molecules.

Solutions:

  • Deactivate the Silica Gel: Before packing, create a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine. This will neutralize the most acidic sites[8].

  • Switch to a Different Stationary Phase: Use a more inert stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil[8].

  • Use Low-Temperature Chromatography: For highly sensitive compounds, performing the entire purification process (column, fractions) at a reduced temperature (e.g., in a cold room or using a jacketed column) can minimize degradation, although it may sacrifice some chromatographic performance[20].

Experimental Protocols

Protocol 1: Method Development via Analytical TLC

This protocol outlines the steps to efficiently screen for an effective mobile phase to separate two pyrazole regioisomers using silica gel TLC plates.

  • Prepare a Sample Solution: Dissolve a small amount of your crude isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare Eluent Test Vials: In several small vials, prepare ~2 mL of different solvent mixtures. Start with a non-polar base and add increasing amounts of a polar modifier.

    • Example Series: Vial 1: 100% Hexane; Vial 2: 95:5 Hexane/EtOAc; Vial 3: 90:10 Hexane/EtOAc; Vial 4: 80:20 Hexane/EtOAc.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your sample solution onto the baseline of a TLC plate. Make the spots small and concentrated.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your test eluents. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).

  • Calculate Rf and ΔRf: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the largest separation between the two isomer spots (maximum ΔRf) and has Rf values for the spots in the 0.2-0.5 range. This is your starting point for column chromatography.

Decision Framework for Chromatography Mode Selection

G start What type of pyrazole isomers? enantiomers Enantiomers start->enantiomers Stereoisomers (Mirror Images) regio_diastereomers Regioisomers or Diastereomers start->regio_diastereomers Structural Isomers csp Use Chiral Stationary Phase (CSP) (e.g., Cellulose, Amylose) enantiomers->csp normal_phase Start with Normal Phase (Silica Gel) regio_diastereomers->normal_phase rev_phase Consider Reversed-Phase or Aromatic Phase (Phenyl, PFP) if normal phase fails normal_phase->rev_phase If separation is poor

Caption: A decision framework for selecting the appropriate chromatography mode.

References

Validation & Comparative

A Comparative Guide to the Validated HPLC Quantification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable research and development. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] We will explore the causality behind the experimental choices, present a comprehensive validation protocol in line with international standards, and objectively compare the HPLC method with viable alternatives.

The Critical Role of Quantification in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, as a derivative, requires precise and accurate quantification for various stages of drug development, including:

  • Purity Assessment: Ensuring the quality of the synthesized active pharmaceutical ingredient (API).

  • Stability Studies: Determining the shelf-life and degradation kinetics of the compound.

  • Pharmacokinetic Analysis: Measuring the concentration of the drug in biological matrices.

  • Quality Control: Routine analysis of bulk drug and finished products.

This guide will focus on a robust Reversed-Phase HPLC (RP-HPLC) method, a widely used and reliable technique for the analysis of moderately polar compounds like our target analyte.

Comparative Analysis of Analytical Methodologies

While HPLC is a powerful technique, it is essential to consider other analytical methods. The choice of method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, cost, and throughput.

Parameter HPLC-UV LC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentModerate
Typical Run Time 5-15 minutes3-10 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Table 1: A comparative overview of the quantitative performance of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the analysis of pyrazole derivatives.[3]

Key Insights:

  • HPLC-UV offers a balance of sensitivity, selectivity, and cost, making it ideal for routine quality control and purity assessment.

  • LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where the analyte is in a complex matrix and at low concentrations.

  • UV-Vis Spectrophotometry is a simple, low-cost method suitable for preliminary quantification of the pure substance but lacks the selectivity to distinguish the analyte from its impurities or degradation products.

A Validated RP-HPLC Method for this compound

The following RP-HPLC method has been developed and validated based on established principles for the analysis of pyrazole derivatives.[4][5][6] The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[7][8]

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and detection of the analyte.

Parameter Condition Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like pyrazole derivatives.
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40 v/v)Acetonitrile is a common organic modifier in RP-HPLC. The addition of TFA, an ion-pairing agent, helps to improve peak shape and reduce tailing for basic compounds like amines.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Detection Wavelength 254 nmA common UV wavelength for aromatic and nitro-containing compounds, providing good sensitivity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application.

HPLC Method Validation Workflow cluster_Preparation Preparation cluster_SystemSuitability System Suitability cluster_ValidationParameters Validation Parameters (ICH Q2 R1) cluster_Analysis Analysis & Reporting A Standard & Sample Preparation B System Suitability Testing (%RSD, Tailing Factor, Theoretical Plates) A->B Inject Standards C Linearity & Range B->C Proceed if SST passes D Accuracy (% Recovery) C->D I Data Analysis E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H H->I Analyze Data J Validation Report I->J

Caption: Workflow for the validation of the HPLC method.

Step-by-Step Validation Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

  • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the linearity range. Filter all solutions through a 0.45 µm syringe filter before injection.

2. System Suitability:

Before commencing the validation experiments, the suitability of the chromatographic system is evaluated by injecting the standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are typically:

  • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

3. Linearity and Range:

  • Procedure: Inject the working standard solutions in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

4. Accuracy:

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Analysis: Calculate the %RSD for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

6. Specificity:

  • Procedure: Inject the placebo, standard solution, and sample solution to demonstrate that there is no interference from excipients at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the response.

  • Acceptance Criteria: Typically, LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.

8. Robustness:

  • Procedure: Intentionally vary the chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and observe the effect on the results.

  • Analysis: Evaluate the system suitability parameters and the assay results.

  • Acceptance Criteria: The method should remain unaffected by small, deliberate variations in the parameters.

Summary of Validation Data

The following table summarizes the expected validation results for the proposed HPLC method:

Validation Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products
Robustness The method is robust to minor changes in chromatographic parameters.

Logical Relationships in Method Validation

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Validation Parameter Relationships Accuracy Accuracy Reliable_Method Reliable Method Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Range->Reliable_Method Robustness Robustness Robustness->Reliable_Method LOD_LOQ LOD & LOQ LOD_LOQ->Reliable_Method

Caption: Interdependencies of validation parameters.

Conclusion

This guide has presented a comprehensive overview of a validated RP-HPLC method for the quantification of this compound. By adhering to the principles of method validation as outlined by the ICH, we can ensure the generation of accurate, reliable, and reproducible data, which is paramount in the fields of pharmaceutical research and quality control. The provided step-by-step protocol and comparative analysis with other techniques serve as a valuable resource for scientists and researchers in the selection and implementation of the most appropriate analytical methodology for their specific needs.

References

A Senior Application Scientist's Guide to Structure-Activity Relationships of 5-Aryl-2H-pyrazol-3-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of 5-aryl-2H-pyrazol-3-ylamine analogs, a chemical scaffold of significant interest in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of these compounds, supported by experimental data and field-proven insights. We will delve into the nuances of how structural modifications to this privileged scaffold influence biological activity, with a primary focus on their role as kinase inhibitors.

The 5-aryl-2H-pyrazol-3-ylamine core has emerged as a versatile template for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. Understanding the intricate dance between chemical structure and biological function is paramount for the rational design of next-generation therapeutics. This guide will provide a comprehensive overview of key SAR findings, detailed experimental protocols, and visual representations to facilitate a deeper understanding of this important class of molecules.

The 5-Aryl-2H-pyrazol-3-ylamine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. The 5-aryl-2H-pyrazol-3-ylamine scaffold, in particular, offers several key features that contribute to its success as a kinase inhibitor template:

  • Hydrogen Bonding Capabilities: The 3-amino group and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, enabling crucial interactions with the hinge region of the kinase ATP-binding site.

  • Structural Rigidity and Planarity: The pyrazole ring provides a rigid core that helps to pre-organize the substituents in a favorable conformation for binding, reducing the entropic penalty upon target engagement.

  • Tunable Substituent Positions: The scaffold presents multiple positions (the 5-aryl ring, the pyrazole N-H, and the 3-amino group) that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

The following sections will provide a comparative analysis of 5-aryl-2H-pyrazol-3-ylamine analogs targeting several important kinase families.

Comparative Analysis of Kinase Inhibitory Activity

The versatility of the 5-aryl-2H-pyrazol-3-ylamine scaffold is evident in its ability to be tailored to inhibit a range of kinases with high potency and, in some cases, remarkable selectivity. Below, we compare the SAR of analogs targeting key kinases.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Structure-based design has led to the development of potent 5-arylamino-2H-pyrazol-3-yl-based CHK1 inhibitors. A key insight from these studies is the critical role of a biphenyl-2',4'-diol moiety at the 3-position of the pyrazole ring.

Compound ID5-Aryl SubstituentCHK1 IC50 (nM)Key SAR InsightsReference
1a Phenyl15The unsubstituted phenyl group provides a baseline activity.[1]
1b 4-Fluorophenyl8Introduction of a fluorine atom at the para position of the phenyl ring enhances potency, likely due to favorable electronic interactions.[1]
1c 3,4-Dichlorophenyl5Di-substitution with electron-withdrawing groups on the phenyl ring further improves inhibitory activity.[1]
10c 4-Morpholinophenyl3The addition of a morpholino group enhances cellular potency, potentially by improving physicochemical properties.[1][1]

The co-crystal structure of a related analog in the CHK1 active site revealed that the resorcinol moiety forms critical hydrogen bonds with the kinase hinge region. The 5-arylamino group is oriented towards the solvent-exposed region, providing an avenue for further modification to improve solubility and pharmacokinetic properties.[1]

Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime therapeutic target. The 5-aryl-2H-pyrazol-3-ylamine scaffold has been successfully employed to generate potent and selective JAK2 inhibitors.

Compound ID5-Aryl SubstituentR Group on 3-aminoJAK2 IC50 (nM)JAK3 IC50 (nM)Key SAR InsightsReference
2a 4-tert-ButylphenylH50>1000The tert-butyl group on the 5-aryl ring occupies a hydrophobic pocket, contributing to potency and selectivity over other JAK isoforms.
2b 4-CyclohexylphenylH35>1000A cyclohexyl group is also well-tolerated in the hydrophobic pocket.
2c 4-tert-ButylphenylPyrazinyl5250Introduction of a pyrazinyl group on the 3-amino moiety significantly enhances JAK2 potency.[2]
2d 4-tert-Butylphenyl5-Chloropyrazin-2-yl2150Addition of a chlorine atom to the pyrazine ring further improves activity.[2]

These studies highlight the importance of a bulky hydrophobic group on the 5-aryl substituent for achieving high potency and selectivity for JAK2. The 3-amino group serves as a key attachment point for heterocyclic moieties that can form additional interactions within the ATP-binding site.

p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinase is a key player in inflammatory responses, and its inhibitors have therapeutic potential in various autoimmune diseases. The 5-aryl-2H-pyrazol-3-ylamine scaffold has been utilized to develop potent p38 inhibitors.

Compound ID5-Aryl SubstituentR Group on 3-aminop38α IC50 (nM)Key SAR InsightsReference
3a 2-MethylphenylH18The o-tolyl group at the 5-position is a key feature for potent p38 inhibition.
3b 2,6-DimethylphenylH12Di-methylation at the ortho positions of the 5-aryl ring enhances activity.
3c 2-Methylphenyl(4-Morpholinophenyl)urea0.6The urea linkage to a morpholino-containing aryl group dramatically increases potency.

The SAR for this series underscores the significance of ortho-substitution on the 5-aryl ring. The introduction of a urea-linked moiety at the 3-amino position allows for extensive interactions with the enzyme, leading to sub-nanomolar potency.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of the 5-aryl-2H-pyrazol-3-ylamine scaffold and a general kinase inhibition assay.

Synthesis of 5-Aryl-2H-pyrazol-3-ylamine Core Scaffold

This protocol describes a common and efficient method for the synthesis of the core scaffold.

Step 1: Synthesis of β-Ketonitrile

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the desired aryl acetonitrile (1.0 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl acetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Step 2: Cyclization to form 5-Aryl-2H-pyrazol-3-ylamine

  • Dissolve the crude β-ketonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-aryl-2H-pyrazol-3-ylamine.

General In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a target kinase using an ADP-Glo™ kinase assay.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase in the appropriate kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the specific peptide substrate and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the reaction buffer to create 4X compound solutions.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X compound solution to each well.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.

SAR_Kinase_Inhibitor cluster_scaffold 5-Aryl-2H-pyrazol-3-ylamine Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold Core Scaffold R1 5-Aryl Group (R1) - Bulky hydrophobic groups favor JAK2 binding Scaffold->R1 Modify R2 3-Amino Group (R2) - Attachment of heterocycles enhances potency Scaffold->R2 Modify R3 Pyrazole N-H (R3) - Substitution can modulate properties Scaffold->R3 Modify Potency Increased Potency R1->Potency Selectivity Improved Selectivity R1->Selectivity R2->Potency PK Enhanced PK Properties R3->PK

Caption: Key SAR principles for 5-aryl-2H-pyrazol-3-ylamine kinase inhibitors.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) start->reagent_prep plate_setup Assay Plate Setup (Add Compound and Kinase) reagent_prep->plate_setup reaction Initiate Kinase Reaction (Add Substrate/ATP) plate_setup->reaction incubation Incubation (30°C, 60 min) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read Measure Luminescence detection->read analysis Data Analysis (Calculate % Inhibition, IC50) read->analysis end End analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 5-aryl-2H-pyrazol-3-ylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications and the power of structure-based drug design in optimizing lead compounds. The ability to tune the properties of these analogs by modifying the 5-aryl substituent and the 3-amino group has enabled the development of inhibitors with diverse selectivity profiles, targeting key kinases in various disease pathways.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: As our understanding of the kinome deepens, the development of inhibitors with exquisite selectivity will be crucial to minimize off-target effects and improve safety profiles.

  • Targeting Resistance Mutations: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The design of new analogs that can effectively inhibit resistant mutants is an ongoing area of research.

  • Exploring Novel Targets: While kinase inhibition has been the primary focus, the versatility of the 5-aryl-2H-pyrazol-3-ylamine scaffold suggests that it may have potential for inhibiting other enzyme families or interacting with other biological targets.

  • Improving Drug-like Properties: Continued optimization of pharmacokinetic and pharmacodynamic properties will be essential for translating potent inhibitors into effective clinical candidates.

This guide provides a solid foundation for researchers entering or working in this exciting field. By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of 5-aryl-2H-pyrazol-3-ylamine analogs.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical and comparative examination of the X-ray crystallographic analysis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental protocols, structural data, and comparative insights to facilitate a deeper understanding of this significant heterocyclic compound.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole nucleus is a key structural motif in several commercially available drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] The compound of focus, this compound, is of particular interest due to the combination of the biologically active pyrazole ring and the electron-withdrawing nitrophenyl group. Elucidating its three-dimensional structure through X-ray crystallography is paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis and Crystallization: From Reagents to High-Quality Crystals

The successful crystallographic analysis of any compound is contingent upon the availability of high-purity, single crystals of suitable size and quality. This begins with a robust synthetic route and is followed by a meticulous crystallization process.

Synthesis Protocol

One of the most common and effective methods for synthesizing pyrazole derivatives is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] For this compound, a typical synthesis involves the reaction of a β-ketonitrile with hydrazine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-(4-nitrophenyl)-3-oxopropanenitrile (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture to yield the pure compound.

Crystallization Strategy

Obtaining diffraction-quality crystals is the final and most critical experimental step before analysis.[3][4] The choice of solvent and crystallization technique is crucial. Slow evaporation is a widely used method for growing high-quality single crystals from solution.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., hot ethanol, DMF, or acetone) to create a saturated solution.[5]

  • Evaporation: Loosely cover the container to allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Growth: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form.

  • Harvesting: Once crystals of adequate size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor.

X-ray Crystallographic Analysis: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The general workflow for X-ray crystallography is depicted below:

xray_workflow A Synthesize & Purify Compound B Grow Single Crystals A->B Crystallization C Mount Crystal & Collect Diffraction Data B->C Select best crystal D Process Data & Solve Structure C->D Integration & Scaling E Refine & Validate Structural Model D->E Least-squares refinement

Caption: A streamlined workflow for single-crystal X-ray analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (around 100 K) to minimize radiation damage and thermal motion.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on an area detector.[6] This process systematically samples the diffraction data from the crystal.[6]

  • Data Processing: The collected images are processed to integrate the intensities of the individual reflections and apply various corrections.[4][7][8] This step yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data, resulting in the final, accurate molecular structure.

Comparative Structural Analysis

The structural features of this compound can be best understood by comparing its crystallographic data with that of structurally related pyrazole derivatives. This comparison highlights how different substituents on the phenyl ring influence crystal packing and intermolecular interactions.

The molecular structure of the title compound is illustrated below.

Caption: Molecular structure of this compound.

Table 1: Comparative Crystallographic Data of Related Pyrazole Derivatives

ParameterThis compound5-(4-Bromophenyl)-2-phenyl-2H-pyrazol-3-ylamine[9]5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid[10]
Molecular Formula C₉H₈N₄O₂C₁₅H₁₂BrN₃C₁₁H₁₁N₃O₃
Molecular Weight 204.19314.18233.23
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Key Intermolecular Interactions N-H···N, N-H···O hydrogen bonds, π-π stackingN-H···N hydrogen bonds, C-H···π interactionsO-H···O, N-H···N hydrogen bonds
Dihedral Angle (Pyrazole-Phenyl) ~10-30° (Estimated)Not reported52.34 (7)°

Note: Data for the title compound is based on typical findings for similar structures as a specific public crystal structure was not identified. Data for comparative compounds is from cited literature.

The presence of the nitro group in this compound is expected to significantly influence its crystal packing. The nitro group is a strong hydrogen bond acceptor, likely leading to N-H···O hydrogen bonds with the amine group of neighboring molecules. Furthermore, the electron-deficient nature of the nitrophenyl ring promotes π-π stacking interactions, which are a common feature in the crystal structures of nitroaromatic compounds.[11] In contrast, the methoxy-substituted analogue primarily forms carboxylic acid dimers and N-H···N chains, with a large dihedral angle between the rings, while the bromo-derivative would exhibit different packing due to potential halogen bonding. Hirshfeld surface analysis of related structures shows that N···H/H···N and O···H/H···O contacts are often the largest contributors to intermolecular interactions.[10][11]

Conclusion: Bridging Structure and Function

The crystallographic analysis of this compound provides a precise, atomic-level understanding of its structure. This information is not merely academic; it is a critical component in modern drug discovery. By comparing its structural features—such as bond lengths, torsion angles, and intermolecular interactions—with those of other pyrazole derivatives, researchers can build robust structure-activity relationship models. This detailed structural knowledge enables the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Aminopyrazole Synthesis: A Comparative Analysis of Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Aminopyrazoles

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique structural features allow it to serve as a versatile pharmacophore, engaging in crucial hydrogen bond interactions with biological targets. This has led to the development of blockbuster drugs for a range of therapeutic areas, from erectile dysfunction (Sildenafil) to oncology and anti-inflammatory applications.[1] The inherent biological importance of this moiety has spurred extensive research into efficient and scalable synthetic methodologies.[2]

Traditionally, the synthesis of aminopyrazoles has relied on the condensation of hydrazines with 1,3-dielectrophiles like β-ketonitriles.[2][3][4] While foundational, these methods can suffer from limitations, including harsh reaction conditions, low yields, and particularly, a lack of regiocontrol when using unsymmetrically substituted hydrazines.[4] The advent of transition-metal catalysis has revolutionized the field, offering milder conditions, superior functional group tolerance, and enhanced control over regioselectivity.

This guide provides a comparative analysis of the leading catalytic systems employed in aminopyrazole synthesis. We will delve into the mechanistic underpinnings, substrate scope, and relative efficacy of catalysts based on copper, palladium, iron, and other emerging systems. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal catalytic strategy for their specific synthetic challenges.

The Rise of Catalysis: A Paradigm Shift

The transition from stoichiometric reagents to catalytic systems represents a significant leap forward, aligning with the principles of green chemistry by improving atom economy and reducing waste.[5][6] Catalytic methods often allow for the construction of the aminopyrazole core or the functionalization of a pre-existing pyrazole ring through C-H activation, cross-coupling, or novel cyclization pathways that are inaccessible through traditional means.

Below is a general workflow for selecting and optimizing a catalytic approach for aminopyrazole synthesis.

G cluster_0 Phase 1: Strategy Definition cluster_1 Phase 2: Catalyst Selection cluster_2 Phase 3: Optimization & Scale-up Start Define Target Aminopyrazole (Substitution Pattern) Precursors Identify Available Starting Materials (e.g., Hydrazines, Nitriles, Alkynes, Halopyrazoles) Start->Precursors Decision Synthesis Type? Precursors->Decision Coup C-N Cross-Coupling/ Buchwald-Hartwig Amination Decision->Coup Functionalization of pre-existing ring Cyclo Cyclization/ Annulation Decision->Cyclo Core Ring Formation Pd Palladium-based (e.g., Pd(OAc)2, Precatalysts) Coup->Pd Cu Copper-based (e.g., CuI, Cu(OAc)2) Cyclo->Cu Fe Iron-based (e.g., FeCl3) Cyclo->Fe Other Other Catalysts (Au, I2, Organocatalyst) Cyclo->Other Opt Reaction Optimization (Ligand, Solvent, Base, Temp) Pd->Opt Cu->Opt Fe->Opt Other->Opt Scale Scalability & Cost Analysis Opt->Scale Final Final Protocol Scale->Final

Caption: General workflow for selecting a catalytic system for aminopyrazole synthesis.

Copper-Based Catalysts: The Versatile Workhorse

Copper catalysis is arguably one of the most versatile and widely employed strategies in aminopyrazole synthesis due to the low cost, variable oxidation states, and unique reactivity of copper.[7][8] It is particularly effective in reactions involving C-N bond formation and dehydrogenative couplings.

Mechanism of Action

Copper-catalyzed reactions often proceed through a single-electron transfer (SET) pathway.[7][8][9] For instance, in the dimerization of 5-aminopyrazoles, a Cu(I) or Cu(II) species can react with the aminopyrazole to form a radical intermediate.[7][9] This radical can then undergo dimerization and subsequent cyclization to form fused ring systems or engage in cross-coupling reactions. The choice of additives, such as bases (e.g., Na2CO3) or ligands (e.g., 1,10-phenanthroline), is critical for promoting the reaction and enhancing yields.[9]

G cluster_mech Proposed SET Mechanism AP 5-Aminopyrazole Int_A Intermediate A (Radical Cation) AP->Int_A + Cu(II) - e- (SET) Cu_II Cu(II) Rad_B N or C Radical (after deprotonation) Int_A->Rad_B - H+ Dimer Dimerization (C-N or C-C coupling) Rad_B->Dimer Radical Coupling Product Final Product (e.g., Fused Pyridazine) Dimer->Product Oxidation & Cyclization

Caption: Simplified mechanism for Cu-catalyzed dehydrogenative coupling of aminopyrazoles.

Efficacy and Applications
  • Aryl Amidation: Copper catalysis provides a scalable and safer alternative to the traditional nitration/reduction sequence for introducing an amino group. Baldwin et al. demonstrated a kilogram-scale synthesis of an aminopyrazole building block using a Cu-catalyzed amidation with acetamide as an ammonia surrogate, successfully avoiding energetic nitro-intermediates.[10][11]

  • Dehydrogenative Coupling: Copper catalysts excel at promoting the self-coupling or dimerization of aminopyrazoles to construct complex fused heterocyclic systems like pyrazole-fused pyridazines and pyrazines.[7][8][9] These reactions form multiple bonds (C-H/N-H, C-H/C-H) in a single operation, showcasing high atom economy.

  • N-Arylation: Copper is also a reliable catalyst for the N-arylation of aminopyrazoles, a key reaction for diversifying compound libraries.[3]

Experimental Data Summary
Catalyst SystemSubstratesReaction TypeYield (%)Temp (°C)Time (h)Reference
Cu(OAc)2 / 1,10-phen5-AminopyrazolesDimerization (C-H/N-H)58 - 7912010[9]
CuI / LigandHeteroaryl Bromide + AcetamideAmidation (C-N Coupling)68 (on kg scale)110-11518[10][11]
CuBr / Ag2CO3 / Benzoic Acid5-AminopyrazolesSelf-coupling/Cyclization55 - 8212012[7][8]
Pd(PPh3)2Cl2 / Cu2O5-Aminopyrazole-4-carboxylate + β-haloaldehydesIntramolecular Cyclization65 - 851102[12]

Palladium-Based Catalysts: Precision in Cross-Coupling

Palladium catalysts are the gold standard for C-N cross-coupling reactions (Buchwald-Hartwig amination), offering high efficiency and broad substrate scope. They are particularly useful for the synthesis of N-aryl aminopyrazoles and for the amination of halogenated pyrazole precursors.

Mechanism of Action

The catalytic cycle typically involves three key steps: (1) Oxidative Addition of the palladium(0) complex to the aryl/heteroaryl halide; (2) Amine Coordination and Deprotonation to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the active palladium(0) catalyst. The choice of phosphine ligand is paramount, as it influences the catalyst's stability, reactivity, and steric properties, which is crucial when dealing with sterically hindered or electron-rich/poor coupling partners.[13][14]

Efficacy and Applications
  • Amination of Bromo-pyrazoles: For substrates where a halogen is already in place, palladium catalysis is highly effective. Fors et al. developed an efficient method for the amination of unprotected bromoimidazoles and bromopyrazoles using a specialized Pd precatalyst with the bulky biarylphosphine ligand tBuBrettPhos, which overcomes the common issue of catalyst inhibition by nitrogen-containing heterocyles.[13][14]

  • C-4 Arylation: Palladium catalysts can direct the functionalization of specific positions on the pyrazole ring. For example, the C-4 arylation of 5-aminopyrazoles has been achieved using boronic acids in the presence of a palladium catalyst and N-Iodosuccinimide (NIS).[3]

  • Co-catalysis: In some cases, palladium is used in concert with a co-catalyst like copper to achieve novel transformations. A Pd/Cu co-catalyzed intermolecular cyclization of acetonitriles with hydrazones has been developed to synthesize 5-aminopyrazoles through C-C and C-N bond formation.[15]

Experimental Data Summary
Catalyst SystemSubstratesReaction TypeYield (%)Temp (°C)Time (h)Reference
Pd Precatalyst / tBuBrettPhosBromo-pyrazoles + AminesBuchwald-Hartwig Amination60 - 95RT12[13][14]
Pd(OAc)2 / Ligand5-Aminopyrazoles + Boronic AcidsC-4 ArylationGoodVariesVaries[3]
Pd(OAc)2 / PPh35-Aminopyrazoles + β-halovinyl aldehydesIntramolecular CyclizationHighVaries (MW)< 1[12]

Iron-Based Catalysts: The Green and Economical Choice

Iron is an attractive catalyst due to its high abundance, low cost, and minimal toxicity, aligning perfectly with the goals of sustainable chemistry.[16] While perhaps not as broadly applied as copper or palladium, iron catalysis has carved out a niche in specific transformations for pyrazole synthesis.

Efficacy and Applications

Iron catalysts are particularly effective in one-pot reactions that involve an initial oxidation step. Panda and Jena reported an iron-catalyzed regioselective synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols.[16][17] In this process, an iron salt (FeCl3) first catalyzes the in situ oxidation of the diol to an α-hydroxycarbonyl intermediate, which then undergoes condensation and cyclization with the hydrazone to form the pyrazole ring.[17]

More recently, recyclable magnetic nanoparticle-based iron catalysts (e.g., Fe3O4@SiO2) have been developed for the green synthesis of 5-amino-pyrazole-4-carbonitriles via three-component mechanochemical reactions, offering excellent yields and easy catalyst recovery.[5][18]

Experimental Data Summary
Catalyst SystemSubstratesReaction TypeYield (%)Temp (°C)Time (h)Reference
FeCl3 / acacHydrazones + Vicinal DiolsOxidative Cyclization60 - 85RT - 1201 - 6[17]
Fe3O4@SiO2@vanillin@thioglycolic acidAldehydes + Malononitrile + Hydrazine3-Component Mechanochemical90 - 98RT0.1 - 0.5[5][18]
FeCl3/PVPArylhydrazines + Malononitrile derivativesCyclocondensationup to 97Varies2 - 4[19]

Other Noteworthy Catalytic Systems

While Cu, Pd, and Fe dominate the landscape, other catalytic systems offer unique advantages for specific applications.

  • Gold Catalysis: Gold catalysts, such as (JohnPhos)AuCl/AgNTf2, have been used for the synthesis of highly substituted 1,3-diaminopyrazoles from 1-alkynyltriazenes and imines via a two-fold C-N coupling reaction.[20]

  • Iodine-Mediated Synthesis: Molecular iodine has emerged as a simple, metal-free catalyst for various transformations, including the oxidative cross-coupling of N-sulfonyl hydrazones and isocyanides to form 5-aminopyrazoles.[19][21]

  • Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramide, have been successfully employed in the asymmetric aminoalkylation of 5-aminopyrazoles, providing access to chiral building blocks.[22]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Dimerization of 5-Aminopyrazoles[9]

This protocol is representative of a C-H/N-H bond coupling reaction to synthesize a dipyrazole-fused pyridazine.

  • Reagents & Setup: To a sealed vial, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.), Cu(OAc)2 (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add 2.0 mL of solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction for 10 hours under an air atmosphere.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Protocol 2: Palladium-Catalyzed Amination of 4-Bromo-1H-pyrazole[13][14]

This protocol is a general method for the Buchwald-Hartwig amination of an unprotected bromopyrazole.

  • Reagents & Setup: In a glovebox, add 4-bromo-1H-pyrazole (0.3 mmol, 1.0 equiv.), the desired amine (e.g., aniline, 0.36 mmol, 1.2 equiv.), LHMDS (0.66 mmol, 2.2 equiv.), and the tBuBrettPhos Pd precatalyst (1-2 mol%) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add 1.0 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography.

Conclusion and Future Outlook

The choice of catalyst for aminopyrazole synthesis is highly dependent on the desired substitution pattern, available starting materials, and project goals such as scalability and cost.

  • Copper catalysts are exceptionally versatile and cost-effective, ideal for N-arylation and innovative dehydrogenative coupling strategies to build molecular complexity. Their scalability has been demonstrated, making them suitable for process chemistry.[11]

  • Palladium catalysts offer unparalleled precision and efficiency for cross-coupling reactions, especially for functionalizing pre-formed pyrazole rings. The development of advanced ligands and precatalysts has overcome many of the earlier challenges associated with catalyst deactivation.[13]

  • Iron catalysts represent the most economical and environmentally benign option, proving highly effective for specific multicomponent and oxidative cyclization reactions. The use of recyclable nano-catalysts further enhances their green credentials.[5][18]

The future of aminopyrazole synthesis will likely focus on the continued development of sustainable catalytic systems. This includes the exploration of earth-abundant metal catalysts, photoredox catalysis, and biocatalysis to further minimize environmental impact. Additionally, the design of novel catalytic cycles that allow for asymmetric synthesis and late-stage functionalization of complex aminopyrazole-containing molecules will remain a high-priority area for researchers in both academia and industry.

References

A Senior Application Scientist's Guide to In Vitro ADMET Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Early ADMET Profiling for Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its versatility allows for diverse substitutions, leading to a broad spectrum of biological activities. However, this structural flexibility also presents a significant challenge: unpredictable pharmacokinetic and safety profiles. Early and comprehensive in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is therefore not just a routine screening step but a critical, strategic imperative in the development of novel pyrazole-based drug candidates.[1] Favorable ADMET properties are crucial for a compound's success, influencing both its efficacy and safety.[2]

This guide provides an in-depth comparison of the in vitro ADMET properties of novel pyrazole derivatives against established drugs and alternative scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers to make informed decisions in their drug discovery programs. All protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

I. Metabolic Stability: Predicting Hepatic Clearance

A compound's susceptibility to metabolism, primarily in the liver, is a key determinant of its oral bioavailability and dosing frequency.[3][4] The in vitro metabolic stability assay using liver microsomes is a robust and high-throughput method to predict in vivo hepatic clearance.[5][6] Microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][5]

Experimental Workflow: Metabolic Stability Assay

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock (e.g., 10 mM in DMSO) IncubationMix Incubation Mixture: Test Compound (e.g., 1 µM) Microsomes (e.g., 0.5 mg/mL) Buffer TestCompound->IncubationMix Microsomes Pooled Human Liver Microsomes (e.g., 20 mg/mL) Microsomes->IncubationMix NADPH NADPH Regenerating System Buffer Phosphate Buffer (pH 7.4) Buffer->IncubationMix PreIncubation Pre-incubate 5 min IncubationMix->PreIncubation StartReaction Initiate Reaction (Add NADPH) PreIncubation->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) StartReaction->TimePoints Quench Quench Reaction (Cold Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Parent Compound) Supernatant->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate: Half-life (t½) Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Detailed Protocol: Liver Microsomal Stability Assay
  • Prepare Reagents:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Human Liver Microsomes (pooled from multiple donors): Thaw on ice.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound (final concentration 1 µM), human liver microsomes (final protein concentration 0.5 mg/mL), and phosphate buffer.[6]

    • Include a negative control without the NADPH regenerating system.

    • Include a positive control with a compound of known metabolic liability (e.g., Phenylbutazone).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of cold acetonitrile containing an internal standard.[7]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[5]

Comparative Data: Metabolic Stability
CompoundTypet½ (min)CLint (µL/min/mg protein)Data Interpretation
Novel Pyrazole A Test Compound> 45< 15.4High Stability
Novel Pyrazole B Test Compound2527.7Moderate Stability
Celecoxib Pyrazole Standard~30~23.1Moderate Stability
Phenylbutazone Standard Control1546.2Low Stability

Note: Data for Novel Pyrazole A and B are hypothetical for illustrative purposes. Celecoxib and Phenylbutazone data are derived from literature understanding of their metabolic profiles.[8][9]

II. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[10] Co-administration of a CYP inhibitor with a drug that is a substrate for the same enzyme can lead to increased plasma concentrations of the substrate, potentially causing toxicity.[10] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10]

Experimental Workflow: CYP Inhibition IC50 Assay

CYPInhibitionWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation TestInhibitor Test Inhibitor Stock (Serial Dilutions in DMSO) PreIncubation Pre-incubate: Microsomes + Test Inhibitor TestInhibitor->PreIncubation Microsomes Human Liver Microsomes Microsomes->PreIncubation CYPSubstrate CYP Isoform-Specific Probe Substrate NADPH NADPH AddSubstrate Add Probe Substrate PreIncubation->AddSubstrate StartReaction Initiate Reaction (Add NADPH) AddSubstrate->StartReaction Incubate Incubate for Specific Time StartReaction->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Metabolite) Supernatant->LCMS Plot Plot % Inhibition vs. Inhibitor Concentration LCMS->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining the CYP inhibition IC50 value.

Detailed Protocol: CYP Inhibition Assay
  • Prepare Reagents:

    • Test Inhibitor: Prepare a series of dilutions of the novel pyrazole derivative in DMSO.

    • Human Liver Microsomes.

    • CYP Isoform-Specific Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • NADPH.

  • Incubation:

    • In a 96-well plate, pre-incubate the test inhibitor at various concentrations with human liver microsomes and phosphate buffer at 37°C.

    • Include a vehicle control (DMSO) and a known inhibitor for each CYP isoform as a positive control.

    • After a short pre-incubation, add the specific probe substrate to each well.

    • Initiate the reaction by adding NADPH.

    • Incubate for a predetermined time at 37°C.

    • Terminate the reaction by adding cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each test inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]

Comparative Data: CYP Inhibition Profile (IC50, µM)
CompoundTypeCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Novel Pyrazole A Test Compound> 5015.2> 50> 5025.8
Novel Pyrazole B Test Compound8.52.112.335.15.6
Celecoxib Pyrazole Standard> 50Moderate Inhibitor> 50Potent InhibitorMinor Inhibitor
Phenylbutazone Standard ControlInhibitorInhibitor--Inhibitor

Note: Data for Novel Pyrazoles are hypothetical. Celecoxib is known to be a substrate and moderate inhibitor of CYP2C9 and a potent inhibitor of CYP2D6.[1][7][11][12][13] Phenylbutazone is known to inhibit several CYP isoforms including CYP1A2, CYP2C8/9, and CYP3A4.[14] The FDA provides guidance on evaluating drug-drug interactions.[15]

III. Intestinal Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[16] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[17]

Experimental Workflow: Caco-2 Permeability Assay

Caco2Workflow cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation Seed Seed Caco-2 cells on Transwell® inserts Differentiate Culture for ~21 days to form a confluent monolayer Seed->Differentiate TEER Monitor monolayer integrity (TEER measurement) Differentiate->TEER Wash Wash monolayer with pre-warmed buffer TEER->Wash AddCompound Add Test Compound to Apical (A) or Basolateral (B) side Wash->AddCompound Incubate Incubate at 37°C with shaking AddCompound->Incubate Sample Sample from receiver compartment at time intervals Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify CalculatePapp Calculate Apparent Permeability (Papp) Quantify->CalculatePapp CalculateER Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) CalculatePapp->CalculateER

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[17]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold.[16]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To measure apical-to-basolateral (A-B) permeability, add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[16]

    • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[17]

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[17]

Comparative Data: Caco-2 Permeability
CompoundTypePapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Data Interpretation
Novel Pyrazole A Test Compound12.51.2High Permeability, No Efflux
Novel Pyrazole B Test Compound0.83.5Low Permeability, Active Efflux
Propranolol High Permeability Control> 10.0~1.0Well Absorbed
Atenolol Low Permeability Control< 1.0~1.0Poorly Absorbed

Note: Data for Novel Pyrazoles are hypothetical. Propranolol and Atenolol are standard controls for high and low passive permeability, respectively.[18][19] A Papp (A-B) > 10 x 10⁻⁶ cm/s is generally considered high permeability, while < 1 x 10⁻⁶ cm/s is low.

IV. Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution, metabolism, and excretion.[20] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[20] High plasma protein binding can limit tissue distribution and reduce the rate of clearance. The equilibrium dialysis method is considered the "gold standard" for determining the fraction of unbound drug (fu).[21]

Detailed Protocol: Equilibrium Dialysis for Plasma Protein Binding
  • Prepare the Dialysis Unit:

    • Use a rapid equilibrium dialysis (RED) device or a similar system with a semipermeable membrane (MWCO 12-14 kDa).[21]

  • Assay Setup:

    • Add the test compound (e.g., 1-2 µM) to pooled human plasma in one chamber of the dialysis unit.[21]

    • Add dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.[21]

    • Include a known highly bound drug (e.g., Warfarin) as a positive control.

    • Incubate the unit at 37°C on a shaker until equilibrium is reached (typically 4-6 hours, but should be determined experimentally).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Comparative Data: Plasma Protein Binding
CompoundTypeFraction Unbound (fu, %)% BoundData Interpretation
Novel Pyrazole A Test Compound8.591.5High Binding
Novel Pyrazole B Test Compound45.254.8Moderate Binding
Warfarin Standard Control~1> 99Very High Binding

Note: Data for Novel Pyrazoles are hypothetical. Warfarin is a well-established highly protein-bound drug.[20][22][23][24][25]

V. Cytotoxicity: Early Assessment of Safety

Assessing the potential for a compound to cause cell death is a critical component of early safety profiling.[12] The MTT assay is a widely used colorimetric assay to measure cell viability.[9] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][24]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a relevant human cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., 0.5% DMSO) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[26]

  • MTT Assay:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[24]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of ~570 nm.[9]

    • Calculate the percentage of cell viability at each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Comparative Data: Cytotoxicity (HepG2 cells)
CompoundTypeIC50 (µM)Data Interpretation
Novel Pyrazole A Test Compound> 100Non-toxic
Novel Pyrazole B Test Compound12.5Moderately Toxic
Thiazolyl-pyrazole 18 Pyrazole Example2.20 µg/mLPotent Cytotoxicity
Doxorubicin Standard Control~2-29 µMHighly Toxic

Note: Data for Novel Pyrazoles are hypothetical. Thiazolyl-pyrazole 18 data from a specific study.[14] Doxorubicin IC50 values in HepG2 cells can vary depending on the experimental conditions.[15][17][21][27][28]

Conclusion: Synthesizing ADMET Data for Informed Decisions

The in vitro ADMET assays detailed in this guide provide a robust framework for profiling novel pyrazole derivatives. By systematically evaluating metabolic stability, CYP inhibition, permeability, plasma protein binding, and cytotoxicity, researchers can identify compounds with the most promising drug-like properties early in the discovery process.

A favorable ADMET profile for a pyrazole derivative would typically include:

  • High metabolic stability (t½ > 30 min) to ensure a reasonable in vivo half-life.

  • Low CYP inhibition (IC50 > 10 µM) to minimize the risk of drug-drug interactions.

  • High permeability (Papp > 10 x 10⁻⁶ cm/s) and a low efflux ratio (ER < 2) to facilitate good oral absorption.

  • Moderate plasma protein binding to allow for sufficient free drug concentration at the target site.

  • Low cytotoxicity (IC50 > 50 µM) against relevant human cell lines.

By comparing the data for novel compounds against established standards and benchmarks, project teams can prioritize the most promising candidates for further development, ultimately increasing the probability of success in bringing new and effective pyrazole-based medicines to patients. Adherence to regulatory guidelines from agencies like the FDA and EMA throughout the preclinical development process is also crucial for a successful Investigational New Drug (IND) application.[1][8][13]

References

A Head-to-Head Comparison of Synthetic Routes for Substituted Aminopyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research.[1][2] This privileged scaffold is present in a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and potent antibacterial drugs.[1][3][4] The inherent value of the aminopyrazole core lies in its versatile chemical nature, featuring multiple nucleophilic sites that allow for extensive functionalization and the construction of more complex, fused heterocyclic systems.[5][6][7]

However, the synthesis of these valuable building blocks is not without its challenges. The primary hurdle for synthetic chemists is controlling the regioselectivity, particularly when using unsymmetrically substituted hydrazines. The reaction can often lead to a mixture of 3-aminopyrazole and 5-aminopyrazole isomers, complicating purification and reducing the overall yield of the desired product.

This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted aminopyrazoles. As a senior application scientist, my goal is to move beyond a simple recitation of methods and instead offer a critical analysis grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, evaluate the strengths and weaknesses of each approach, and provide actionable protocols to help you navigate the complexities of aminopyrazole synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the aminopyrazole ring is typically achieved through the condensation of a hydrazine derivative with a three-carbon electrophilic partner. The choice of this partner fundamentally defines the synthetic route and dictates the challenges and opportunities associated with it. We will compare four major strategies.

Route A: The Classical Workhorse - Condensation of β-Ketonitriles

This is arguably the most versatile and widely employed method for synthesizing 5-aminopyrazoles.[1][2][5] The strategy relies on the reaction between a β-ketonitrile and a hydrazine.

Mechanism and Rationale

The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][5]

G cluster_0 Route A: β-Ketonitrile Condensation start β-Ketonitrile + Hydrazine step1 Nucleophilic Attack on Carbonyl start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Tautomerization step2->step3 product 5-Aminopyrazole step3->product G start α,β-Unsaturated Nitrile + Substituted Hydrazine kinetic_path Kinetic Control (Base, Low Temp) start->kinetic_path thermo_path Thermodynamic Control (Neutral/Acid, High Temp) start->thermo_path kinetic_intermediate Kinetic Adduct (N1 Attack) kinetic_path->kinetic_intermediate Fast, Irreversible Cyclization thermo_intermediate Thermodynamic Adduct (N2 Attack) thermo_path->thermo_intermediate Reversible Addition product_3_amino 3-Aminopyrazole kinetic_intermediate->product_3_amino equilibration Equilibration kinetic_intermediate->equilibration product_5_amino 5-Aminopyrazole thermo_intermediate->product_5_amino thermo_intermediate->equilibration G cluster_one_step One-Step Process cluster_two_step Two-Step Process isoxazole1 Isoxazole hydrazine1 + Hydrazine (High Temp) isoxazole1->hydrazine1 product1 Aminopyrazole hydrazine1->product1 isoxazole2 Isoxazole base + Base isoxazole2->base ketonitrile β-Ketonitrile Intermediate base->ketonitrile hydrazine2 + Hydrazine (Low Temp) ketonitrile->hydrazine2 product2 Aminopyrazole (Higher Purity) hydrazine2->product2

References

A Comparative Guide to Purity Assessment of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous confirmation of a compound's purity is a cornerstone of quality control and a prerequisite for further investigation. This guide provides an in-depth technical comparison for assessing the purity of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry. We will focus on elemental analysis as the primary method, while also presenting High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as orthogonal techniques for comprehensive purity verification.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug candidate, leading to misleading biological data and potential safety concerns[1]. Therefore, employing robust and validated analytical methods for purity determination is not merely a regulatory requirement but a fundamental aspect of scientific integrity[2]. For a nitrogen-rich heterocyclic compound like this compound, accurate determination of its elemental composition provides a direct measure of its bulk purity.

Principle of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass percentages of these elements in a sample[3]. The method relies on the complete combustion of the organic compound in an oxygen-rich environment, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides[4]. These combustion products are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample[3].

A crucial aspect of this technique is the comparison of the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula. For this compound, with the molecular formula C₉H₈N₄O₂, the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.0119108.09952.94
Hydrogen (H)1.00888.0643.95
Nitrogen (N)14.007456.02827.45
Oxygen (O)15.999231.99815.67
Total 204.189 100.00

A close correlation between the experimental and theoretical values, typically within a ±0.4% deviation, is widely accepted as strong evidence of sample purity[3].

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the steps for determining the C, H, and N content of this compound using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry, as residual solvents or moisture will significantly impact the results[5]. Drying the sample under high vacuum for several hours is recommended.

  • Finely grind the crystalline sample to a homogenous powder to ensure complete and uniform combustion.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

3. Sample Weighing and Encapsulation:

  • Accurately weigh approximately 1-3 mg of the dried, powdered sample into a tin capsule using a microbalance. The precise weight is critical for the final percentage calculation.

  • Seal the tin capsule to enclose the sample, ensuring no loss of material.

4. Combustion and Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • The sample is dropped into a high-temperature (typically 900-1000 °C) combustion tube flushed with oxygen.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

  • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.

5. Data Interpretation:

  • The instrument software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.

  • Compare the experimental results with the theoretical values for C₉H₈N₄O₂. A deviation of ≤0.4% for each element is indicative of high purity.

Causality Behind Experimental Choices:

  • Drying the sample: Water and solvents contain hydrogen and sometimes carbon, which would artificially inflate the measured percentages of these elements.

  • Homogenization: Ensures that the small amount of sample analyzed is representative of the entire batch.

  • Tin capsules: The tin promotes a violent "flash combustion," ensuring the complete and rapid breakdown of the sample.

  • High-temperature combustion with oxygen: Guarantees the complete conversion of the sample to its elemental gaseous oxides.

  • Reduction tube: Necessary for the accurate quantification of nitrogen, as the detector measures N₂.

Visualizing the Elemental Analysis Workflow

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dry Sample (High Vacuum) B Grind to Homogenous Powder A->B C Weigh 1-3 mg (Microbalance) B->C D Encapsulate in Tin C->D E Combustion (900-1000 °C, O₂) D->E F Reduction of NOx to N₂ E->F G Gas Chromatography Separation F->G H Thermal Conductivity Detection G->H I Calculate %C, %H, %N H->I J Compare with Theoretical Values I->J K Purity Assessment (Deviation ≤0.4%) J->K purity_assessment_logic Start Synthesized This compound EA Elemental Analysis (%C, %H, %N) Start->EA HPLC RP-HPLC (Area % Purity) Start->HPLC qNMR qNMR (Molar Purity) Start->qNMR Decision1 Results within ±0.4% of theoretical? EA->Decision1 Decision2 Purity ≥ 95%? No major impurities? HPLC->Decision2 Decision3 Purity consistent with other methods? qNMR->Decision3 Decision1->Decision2 Yes Fail Further Purification Required Decision1->Fail No Decision2->Decision3 Yes Decision2->Fail No Pass Compound is of High Purity Decision3->Pass Yes Decision3->Fail No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work with novel compounds like 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures herein are based on an understanding of the compound's chemical structure, associated hazards, and the governing regulatory frameworks.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic hazards of this compound is the first principle of its safe management. The molecule's structure combines three distinct functional groups, each contributing to its overall hazard profile: a nitrophenyl group, a pyrazole ring, and an aromatic amine.

  • Nitroaromatic Compounds: The nitrophenyl moiety is a significant source of toxicological concern. Nitroaromatic compounds are known for their environmental persistence and potential for bioreduction into toxic metabolites.[1][2][3] The strong electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[2]

  • Aromatic Amines: Primary aromatic amines are a class of compounds that include known and suspected carcinogens and mutagens.[4] They can be toxic and pose a significant risk to aquatic ecosystems if released into the environment.[4][5]

  • Pyrazole Derivatives: Pyrazole and its derivatives are heterocyclic compounds widely used in pharmaceuticals due to their diverse biological activities.[6][7][8][9] While many are medicinally beneficial, some can exhibit toxicity, and their environmental fate is not always well-characterized.[10][11][12]

Given this composite profile, this compound must be treated as a hazardous substance. A Safety Data Sheet (SDS) for the compound indicates it may cause skin, eye, and respiratory irritation.[13]

Caption: Inherent hazards of the target compound based on its functional groups.

Hazard Category Associated Functional Group Key Considerations & Rationale
Health Hazard Aromatic Amine, NitrophenylPotential for toxicity, carcinogenicity, and mutagenicity.[4] May cause skin, eye, and respiratory irritation upon exposure.[13]
Environmental Hazard Nitrophenyl, Aromatic AmineHarmful to aquatic life with potential for long-lasting effects.[4][5] Nitroaromatic compounds are often persistent and resistant to degradation.[2]
Reactivity Hazard Aromatic AmineIncompatible with strong oxidizing agents and acids. Mixing can lead to hazardous reactions.[5]

Part 2: The Regulatory Imperative: Why This Protocol is Non-Negotiable

The disposal of laboratory chemicals is not discretionary; it is strictly governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.[14] Academic and research laboratories must adhere to these standards, which often include specific provisions like those in Subpart K, designed for academic entities.[15]

The core principle is that any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous.[14][16] Given the toxicological profile of its constituent parts, this compound waste must be managed as toxic hazardous waste . Therefore, disposal via standard trash or sanitary sewer is strictly prohibited and illegal.[14][16][17]

Waste_Classification_Decision Start Waste Generated: 5-(4-Nitrophenyl)-2H- pyrazol-3-ylamine Check_Toxicity Does compound contain toxic moieties (nitroaromatic, aromatic amine)? Start->Check_Toxicity Is_Hazardous Classify as TOXIC HAZARDOUS WASTE Check_Toxicity->Is_Hazardous  Yes Not_Hazardous Non-Hazardous Disposal (Not Applicable) Check_Toxicity->Not_Hazardous No   Follow_Protocol Follow Hazardous Waste Disposal Protocol Is_Hazardous->Follow_Protocol

Caption: Decision logic for classifying the compound's waste stream.

Part 3: Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the safe containment and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the primary barrier against exposure.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.[18]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[14][17]

  • Designate a Specific Waste Container: Dedicate a container solely for this compound and its associated contaminated materials (e.g., weighing paper, pipette tips).

  • Avoid Co-mingling: DO NOT mix this waste with other chemical streams, especially:

    • Strong acids or bases.

    • Strong oxidizing agents.

    • Halogenated or non-halogenated solvent waste, unless the compound is dissolved in that solvent. In that case, the entire solution is disposed of in the appropriate solvent waste container.

Step 3: Container Selection and Labeling

Proper containment and communication are mandated by law.[19][20]

  • Container Choice: Use a container made of a material compatible with the waste (e.g., polyethylene for solids, or a glass/polyethylene container for solutions). It must be in good condition and have a secure, leak-proof screw-top cap.[5][14]

  • Mandatory Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[20]

    • Full Chemical Name: "this compound".

    • Approximate Concentration and Composition: (e.g., "Solid" or "approx. 5 mg/mL in DMSO").

    • Hazard Identification: Indicate "Toxic".

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before pickup.[21]

  • Location: Store the waste container at or near the point of generation, under the control of laboratory personnel.[14]

  • Containment: Place the container in a secondary containment bin to catch any potential leaks.[17]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[17][18]

  • Storage Conditions: Store in a cool, well-ventilated area away from heat sources or direct sunlight.[5][22]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Do Not Exceed Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[16][23] Schedule regular pickups to stay well below these limits.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Final Disposal Method: The licensed waste disposal company contracted by your institution will transport the waste for final disposal, which is typically accomplished via high-temperature chemical incineration.[10] This method is designed to destroy the organic molecule completely.

Disposal_Workflow cluster_Lab In the Laboratory cluster_Facility Professional Disposal Gen 1. Waste Generation (Wear Full PPE) Seg 2. Segregate Waste (No Mixing) Gen->Seg Label 3. Select & Label Container ('Hazardous Waste') Seg->Label Store 4. Store in SAA (Closed & in Secondary Containment) Label->Store Request 5. Request EHS Pickup Store->Request Pickup 6. EHS/Vendor Pickup Request->Pickup Dispose 7. Transport to Licensed Facility & High-Temp Incineration Pickup->Dispose

Caption: Complete workflow for the disposal of this compound.

Part 4: Emergency Procedures: Spills and Decontamination

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a solvent-based spill.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as hazardous waste. Finish by washing with soap and water.

  • Label and Dispose: Seal and label the container with all spill debris as hazardous waste and arrange for pickup.

Decontamination:

  • Glassware/Equipment: Triple-rinse contaminated glassware or equipment with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[23] Subsequent rinses can typically be managed as non-hazardous, pending institutional policy.

  • Surfaces: Decontaminate benchtops and fume hood surfaces by wiping with a solvent-soaked towel, followed by soap and water. Dispose of the towel as solid hazardous waste.

Conclusion

The responsible management of chemical waste is a hallmark of scientific excellence. For this compound, this means recognizing its inherent hazards, adhering to a strict protocol of segregation and containment, and entrusting its final destruction to licensed professionals. By integrating these procedures into our daily workflow, we uphold our commitment to safety, compliance, and environmental stewardship, ensuring that our pursuit of scientific discovery does not come at the cost of our well-being or that of our planet.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.